Isopropyl 2-oxopropanoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl 2-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-4(2)9-6(8)5(3)7/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBJISGMPZWFKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433351 | |
| Record name | isopropyl pyruvate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923-11-5 | |
| Record name | isopropyl pyruvate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Isopropyl 2-Oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of isopropyl 2-oxopropanoate, also known as isopropyl pyruvate. This document details the chemical properties, a robust synthesis protocol based on the Fischer-Speier esterification, and a complete characterization workflow. All quantitative data are presented in structured tables, and experimental methodologies are described in detail to facilitate replication in a laboratory setting.
Compound Overview
This compound is an organic compound classified as a keto-ester. It is the isopropyl ester of pyruvic acid. While not extensively studied for its biological activity, its parent compound, pyruvic acid, is a key intermediate in cellular metabolism. The synthesis and characterization of this ester are of interest for various research applications, including its potential use as a building block in organic synthesis or as a prodrug of pyruvate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₃ | --INVALID-LINK--[1] |
| Molecular Weight | 130.14 g/mol | --INVALID-LINK--[1] |
| Appearance | Colorless to light yellow liquid | --INVALID-LINK--[2] |
| Storage Temperature | 2-8°C | --INVALID-LINK--[2] |
| SMILES | O=C(C(C)=O)OC(C)C | --INVALID-LINK--[1] |
Synthesis of this compound via Fischer-Speier Esterification
The most common and straightforward method for the laboratory synthesis of this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of pyruvic acid with isopropanol. The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is typically used, and the water formed during the reaction is removed.
Experimental Protocol
Materials:
-
Pyruvic acid (freshly distilled)
-
Isopropanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 0.5 mol of freshly distilled pyruvic acid and 1.5 mol of anhydrous isopropanol.
-
Catalyst Addition: Slowly and with caution, add 2-3 mL of concentrated sulfuric acid to the reaction mixture while stirring.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up - Quenching and Neutralization: After cooling the reaction mixture to room temperature, pour it into a separatory funnel containing 100 mL of cold water. Add 50 mL of diethyl ether to the separatory funnel and shake gently. Carefully add saturated sodium bicarbonate solution in small portions to neutralize the excess acid (caution: CO₂ evolution). Check the pH of the aqueous layer with pH paper until it is neutral (pH ≈ 7).
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with 30 mL portions of diethyl ether. Combine all the organic extracts.
-
Washing: Wash the combined organic extracts with 50 mL of saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Decant the dried organic solution into a clean, dry round-bottom flask and remove the diethyl ether using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. The following spectroscopic techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H NMR and ¹³C NMR spectra are informative.
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three different types of protons in the molecule.
Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.30 | Doublet | 6H | -CH(CH₃ )₂ |
| ~2.45 | Singlet | 3H | -C(O)CH₃ |
| ~5.10 | Septet | 1H | -OCH (CH₃)₂ |
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum is expected to show five signals, corresponding to the five chemically non-equivalent carbon atoms.
Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~21.5 | -CH(C H₃)₂ |
| ~26.0 | -C(O)C H₃ |
| ~71.0 | -OC H(CH₃)₂ |
| ~161.0 | -C (O)O- |
| ~198.0 | -C (O)CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and ketone carbonyl groups.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980-2850 | Medium | C-H stretching (alkane) |
| ~1745 | Strong | C=O stretching (ester carbonyl) |
| ~1725 | Strong | C=O stretching (ketone carbonyl) |
| ~1200-1000 | Strong | C-O stretching (ester) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ is expected at m/z = 130.
Table 5: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Fragment Ion |
| 130 | [C₆H₁₀O₃]⁺ (Molecular Ion) |
| 87 | [M - C₃H₇]⁺ or [M - OCH(CH₃)₂]⁺ |
| 43 | [CH₃CO]⁺ |
Characterization Workflow Diagram
Caption: Workflow for the characterization of this compound.
Conclusion
This technical guide has outlined a detailed procedure for the synthesis of this compound via Fischer-Speier esterification and a comprehensive workflow for its characterization using modern spectroscopic techniques. The provided experimental protocols and predicted spectral data serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development. Adherence to the described methodologies should enable the successful synthesis and unambiguous identification of this keto-ester.
References
An In-depth Technical Guide on the Physicochemical Properties of Isopropyl Pyruvate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl pyruvate, also known as isopropyl 2-oxopropanoate, is an organic compound with the chemical formula C₆H₁₀O₃. As an ester of pyruvic acid, it holds potential for investigation in various scientific domains, particularly in drug development and metabolic research, given the central role of pyruvate in cellular metabolism. This technical guide provides a comprehensive overview of the known physicochemical properties of isopropyl pyruvate, detailed experimental protocols for their determination, and an exploration of its potential biological significance.
Physicochemical Properties
The physicochemical properties of isopropyl pyruvate are crucial for its handling, formulation, and application in research and development. The following tables summarize the key quantitative data available for isopropyl pyruvate and its related compounds for comparative purposes.
Table 1: General and Physical Properties of Isopropyl Pyruvate
| Property | Value | Source |
| CAS Number | 923-11-5 | PubChem |
| Molecular Formula | C₆H₁₀O₃ | PubChem |
| Molecular Weight | 130.14 g/mol | PubChem |
| Appearance | Colorless to light yellow liquid | Inferred from related compounds |
| Storage Temperature | 2-8°C | ChemicalBook |
Table 2: Thermodynamic and Solubility Properties of Isopropyl Pyruvate
| Property | Value | Source/Method |
| Boiling Point | Not Experimentally Determined | - |
| Density | Not Experimentally Determined | - |
| Water Solubility | Predicted to be slightly soluble | Inferred from propyl pyruvate |
| Solubility in Organic Solvents | Expected to be soluble in alcohols, ethers, and other common organic solvents | Inferred from propyl pyruvate |
| LogP (Octanol-Water Partition Coefficient) | 0.527 | ChemScene (Predicted) |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to scientific research. The following sections describe standard methodologies for the determination of key physicochemical properties and a common synthesis route for esters like isopropyl pyruvate.
Synthesis of Isopropyl Pyruvate via Fischer Esterification
A general and widely used method for synthesizing esters is the Fischer esterification, which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.[2][3][4][5][6]
Materials:
-
Pyruvic acid
-
Isopropanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (for washing)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Distillation apparatus
-
Separatory funnel
-
Heating mantle or water bath
Procedure:
-
In a round-bottom flask, combine pyruvic acid and an excess of isopropanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Set up the apparatus for reflux and heat the mixture for a specified time to allow the esterification to proceed towards completion.
-
After cooling, transfer the reaction mixture to a separatory funnel.
-
Wash the mixture sequentially with water and a dilute solution of sodium bicarbonate to neutralize the excess acid and remove any unreacted carboxylic acid.
-
Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude isopropyl pyruvate by distillation to obtain the final product.
Experimental Workflow for Fischer Esterification
Caption: Workflow for the synthesis of isopropyl pyruvate.
Determination of Boiling Point
The boiling point of a liquid is a key physical constant that can be determined using various methods, including distillation and the Thiele tube method.
Materials:
-
Sample of isopropyl pyruvate
-
Distillation apparatus or Thiele tube
-
Thermometer
-
Heating source (heating mantle or oil bath)
Procedure (Distillation Method):
-
Place a small volume of the isopropyl pyruvate sample in a distillation flask.
-
Set up the distillation apparatus with a condenser and a collection flask.
-
Position the thermometer bulb just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
-
Heat the flask gently.
-
Record the temperature at which the liquid boils and a steady stream of distillate is collected. This temperature is the boiling point.
Determination of Density
The density of a liquid can be determined by measuring the mass of a known volume.
Materials:
-
Sample of isopropyl pyruvate
-
Pycnometer or a graduated cylinder and an analytical balance
-
Water bath for temperature control
Procedure:
-
Measure the mass of a clean, dry pycnometer (or graduated cylinder).
-
Fill the pycnometer with the isopropyl pyruvate sample up to a calibrated mark, ensuring there are no air bubbles.
-
Measure the mass of the filled pycnometer.
-
The mass of the liquid is the difference between the filled and empty pycnometer masses.
-
The density is calculated by dividing the mass of the liquid by its known volume.
Determination of Solubility
The solubility of a substance in a particular solvent is determined by finding the maximum amount of the substance that can dissolve in a given amount of the solvent at a specific temperature.
Materials:
-
Sample of isopropyl pyruvate
-
Various solvents (e.g., water, ethanol, DMSO, acetone)
-
Test tubes or vials
-
Vortex mixer or shaker
-
Water bath for temperature control
Procedure (Qualitative):
-
Add a small, measured amount of isopropyl pyruvate to a test tube.
-
Add a small volume of the solvent to be tested.
-
Agitate the mixture vigorously (e.g., using a vortex mixer) for a set period.
-
Observe if the solute completely dissolves.
-
If it dissolves, incrementally add more solute until saturation is reached (i.e., solid material remains undissolved).
-
Classify the solubility based on the amount of solute dissolved (e.g., soluble, slightly soluble, insoluble).
Spectral Data
Spectroscopic data is essential for the structural elucidation and identification of chemical compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental spectra for isopropyl pyruvate are not widely published, predicted ¹H and ¹³C NMR spectra can provide valuable information about its molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons of the pyruvate moiety, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group.
-
¹³C NMR: The carbon NMR spectrum would display distinct peaks for the carbonyl carbon of the ketone, the carbonyl carbon of the ester, the methine carbon of the isopropyl group, and the methyl carbons.
Infrared (IR) Spectroscopy
The IR spectrum of isopropyl pyruvate is expected to show characteristic absorption bands for the C=O stretching vibrations of the ketone and ester functional groups, typically in the region of 1700-1750 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The mass spectrum of isopropyl pyruvate would show a molecular ion peak corresponding to its molecular weight (130.14 g/mol ) and fragmentation patterns characteristic of an ester.
Biological Significance and Potential Applications
Pyruvate is a central molecule in cellular metabolism, linking glycolysis to the citric acid cycle.[7] Its derivatives, such as ethyl pyruvate, have been investigated for their antioxidant and anti-inflammatory properties.[8][9][10][11] While direct studies on the biological activities of isopropyl pyruvate are limited, its structural similarity to these compounds suggests it may possess similar properties and could be a subject of interest for drug development.
Pyruvate Kinase Signaling Pathway
Pyruvate kinase is a key enzyme in the glycolytic pathway, catalyzing the final step which produces pyruvate and ATP.[12][13][14] This enzyme is a critical regulator of metabolic flux and is implicated in various diseases, including cancer. The activity of pyruvate kinase is allosterically regulated by several molecules, including fructose-1,6-bisphosphate (FBP), which acts as an activator.
Pyruvate Kinase Signaling Pathway
Caption: The final step of glycolysis catalyzed by pyruvate kinase.
Given that exogenous pyruvate and its ethyl ester have shown protective effects in various models of cellular stress, it is plausible that isopropyl pyruvate could serve as a prodrug to deliver pyruvate to cells, potentially offering therapeutic benefits in conditions associated with oxidative stress and inflammation. Further research is warranted to explore the specific biological effects of isopropyl pyruvate and its potential as a modulator of metabolic pathways.
References
- 1. Propyl pyruvate | C6H10O3 | CID 523918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Experimental Procedure for Esterification | Writing in Biology [bcrc.bio.umass.edu]
- 3. athabascau.ca [athabascau.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. Exogenous Pyruvate in Defense Against Human-Exposure Toxicants: A Review of In Vitro and In Vivo Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reaction rate of pyruvate and hydrogen peroxide: assessing antioxidant capacity of pyruvate under biological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ethyl pyruvate, a versatile protector in inflammation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyruvate kinase - Wikipedia [en.wikipedia.org]
- 13. An overview of structure, function, and regulation of pyruvate kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyruvate kinase: function, regulation and role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Isopropyl 2-oxopropanoate: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 923-11-5
Abstract
Isopropyl 2-oxopropanoate, also known as isopropyl pyruvate, is an ester of pyruvic acid. As a derivative of a key intermediate in cellular metabolism, this compound holds potential for investigation in various therapeutic areas, particularly those related to oxidative stress and inflammation. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological significance of this compound, with a focus on its relevance to researchers, scientists, and professionals in drug development. While direct experimental data for this specific ester is limited, this guide consolidates available information and provides context based on related pyruvate derivatives.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₃ | [2] |
| Molecular Weight | 130.14 g/mol | [2] |
| CAS Number | 923-11-5 | [2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Purity | ≥95% | [2] |
| Storage Temperature | 2-8°C | [1] |
| SMILES | O=C(C(C)=O)OC(C)C | [2] |
1.1. Computed Properties
Computational models provide further insight into the physicochemical characteristics of this compound.
| Property | Value | Reference |
| Topological Polar Surface Area (TPSA) | 43.37 Ų | [2] |
| LogP (Octanol-Water Partition Coefficient) | 0.527 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 2 | [2] |
Synthesis and Spectroscopic Characterization
2.1. Proposed Synthesis: Fischer Esterification
A plausible synthetic route involves the Fischer esterification of pyruvic acid with isopropanol in the presence of an acid catalyst.
Experimental Workflow: Proposed Synthesis
Caption: Proposed workflow for the synthesis of this compound.
2.1.1. General Experimental Protocol (Adapted from similar esterifications)
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pyruvic acid (1.0 eq) and an excess of isopropanol (e.g., 5-10 eq), which can also serve as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.05 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by a suitable technique (e.g., TLC or GC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a weak base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation.
2.2. Spectroscopic Data (Predicted)
Direct spectroscopic data for this compound is not widely available. The following are predicted data based on the analysis of structurally similar compounds.
2.2.1. 1H NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~5.0 | Septet | 1H | -OCH (CH₃)₂ |
| ~2.4 | Singlet | 3H | CH₃ CO- |
| ~1.3 | Doublet | 6H | -OCH(CH₃ )₂ |
2.2.2. 13C NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~198 | C =O (ketone) |
| ~162 | C =O (ester) |
| ~70 | -OCH (CH₃)₂ |
| ~27 | CH₃ CO- |
| ~22 | -OCH(CH₃ )₂ |
2.2.3. Mass Spectrometry (Predicted Fragmentation)
The mass spectrum is expected to show a molecular ion peak (M+) at m/z 130. Key fragmentation patterns would likely involve the loss of the isopropyl group and subsequent cleavages around the carbonyl groups.
2.2.4. Infrared Spectroscopy (Predicted Absorptions)
| Wavenumber (cm⁻¹) | Functional Group |
| ~1740-1720 | C=O stretch (ester) |
| ~1715-1695 | C=O stretch (ketone) |
| ~1250-1000 | C-O stretch |
Biological Activity and Potential Applications in Drug Development
The biological activities of this compound have not been extensively studied. However, the known roles of its parent compound, pyruvate, offer significant insights into its potential therapeutic applications. Exogenous pyruvate has demonstrated antioxidant and anti-inflammatory properties.[3] The esterification to form this compound increases its hydrophobicity, which may enhance its ability to diffuse across cell membranes compared to the pyruvate anion.[3]
3.1. Potential Mechanisms of Action
The therapeutic potential of pyruvate derivatives is thought to stem from their involvement in key metabolic and signaling pathways.
Pyruvate's Role in Cellular Metabolism and Protection
References
An In-depth Technical Guide to the Role of Isopropyl Pyruvate in Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of pyruvate and its esters, with a focus on isopropyl pyruvate, in mitigating oxidative stress. While direct research on isopropyl pyruvate is limited, this document extrapolates from the extensive data available for pyruvate and its well-studied analog, ethyl pyruvate, to provide a foundational understanding for future research and development. The guide covers established mechanisms of action, quantitative data from key studies, detailed experimental protocols, and critical signaling pathways.
Introduction: Pyruvate and its Esters as Antioxidants
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates, is implicated in a wide range of pathologies, including neurodegenerative diseases, ischemia-reperfusion injury, and chronic inflammation.[1][2][3] Pyruvate, the end-product of glycolysis, has emerged as a potent endogenous antioxidant and cytoprotective agent.[1][4] Its therapeutic potential, however, is hampered by its instability in aqueous solutions.[3]
To overcome this limitation, more stable esterified derivatives, such as ethyl pyruvate, have been developed and extensively studied.[3][5] These lipophilic esters can more readily cross cell membranes, where they are hydrolyzed by intracellular esterases to release pyruvate. Isopropyl pyruvate, while less studied, belongs to this same class of compounds and is expected to share similar mechanisms of action. This guide will explore these mechanisms, providing the theoretical and practical framework necessary for investigating isopropyl pyruvate as a potential therapeutic agent against oxidative stress-related cellular injury.
Mechanisms of Action
The protective effects of pyruvate and its esters against oxidative stress are multifactorial, involving direct ROS scavenging, support of mitochondrial function, and modulation of inflammatory signaling pathways.
Direct Scavenging of Reactive Oxygen Species
Pyruvate's α-keto-carboxylate structure enables it to directly and non-enzymatically neutralize key ROS, most notably hydrogen peroxide (H₂O₂) and peroxynitrite.[1][4] The reaction with H₂O₂ is a direct oxidative decarboxylation, yielding acetate, carbon dioxide, and water. This direct scavenging ability is a primary mechanism for its antioxidant effect.[3][6] Ethyl and isopropyl pyruvate act as pro-drugs, delivering pyruvate intracellularly to perform this function.
Mitochondrial Protection
Mitochondria are both a primary source of and a primary target for ROS. Pyruvate plays a critical role in mitochondrial health.[1][6] By entering the mitochondria, pyruvate fuels the Krebs cycle, supporting ATP production and maintaining the mitochondrial membrane potential.[4][7] This stabilization of mitochondrial function prevents the collapse of the membrane potential, a key event in the apoptotic cascade often triggered by oxidative stress.[2][6] Furthermore, by maintaining a healthy mitochondrial redox state, pyruvate can reduce the generation of mitochondrial superoxide.[1][2]
Modulation of Stress-Activated Signaling Pathways
Beyond direct chemical interactions, pyruvate and its esters modulate key signaling pathways involved in inflammation and cell survival.
-
NF-κB Pathway: Oxidative stress is a potent activator of the transcription factor NF-κB, which drives the expression of pro-inflammatory genes. Pyruvate has been shown to inhibit the activation and nuclear translocation of NF-κB in response to oxidative stimuli, thereby exerting anti-inflammatory effects.[4][8]
-
HIF-1α-EPO Pathway: In models of ischemia-reperfusion, pyruvate can activate the Hypoxia-Inducible Factor-1α (HIF-1α), leading to the upregulation of endogenous erythropoietin (EPO).[9][10] This signaling cascade is neuroprotective and contributes to the reduction of ischemic brain injury.[9][10]
Quantitative Data Summary
The following tables summarize quantitative data from studies on pyruvate and ethyl pyruvate, which serve as a benchmark for predicting the efficacy of isopropyl pyruvate.
Table 1: In Vitro Efficacy of Pyruvate and Ethyl Pyruvate Against Oxidative Stress
| Compound | Cell Line | Oxidative Stressor | Concentration | Key Outcome | Reference |
| Sodium Pyruvate | Human Neuroblastoma SK-N-SH | 150 µM H₂O₂ | ≥ 1 mM | Completely blocked H₂O₂-induced cytotoxicity. | [1][2] |
| Sodium Pyruvate | Human Neuroblastoma SK-N-SH | 150 µM H₂O₂ | 1 mM (added 1hr post-H₂O₂) | Increased cell survival from 16% to 79%. | [1] |
| Ethyl Pyruvate | Human Trabecular Meshwork | 1 mM H₂O₂ | 1-10 mM | Significantly increased cell survival and metabolic activity. | [11] |
| Sodium Pyruvate | Human Umbilical Vein Endothelial Cells (HUVECs) | Submillimolar H₂O₂ | Not specified | Inhibited >50% cell death induced by H₂O₂. | [12] |
| Ethyl Pyruvate | Neonatal Rat Cerebrocortical Slices | 2 mM H₂O₂ | 20 mM | TUNEL-positive cells less than half compared to pyruvate rescue. | [13] |
Table 2: In Vivo Efficacy of Pyruvate and Ethyl Pyruvate in Ischemia-Reperfusion (I/R) Models
| Compound | Animal Model | Disease Model | Dosage / Administration | Key Outcome | Reference |
| Sodium Pyruvate | Rat | Focal Cerebral I/R (2h MCAO) | Infused from 60 min occlusion to 30 min reperfusion | Reduced lesion volume by 84%; Reduced DNA fragmentation by 77%. | [9][10] |
| Ethyl Pyruvate | Rat | Off-pump Coronary Bypass (I/R) | IV bolus before ischemia | Increased myocardial ATP (2650 vs 892 nmol/g); Reduced oxidative stress (70.4 vs 81.8 nmol/g). | [14] |
| Sodium Pyruvate | Rat | Myocardial I/R | 500 mg/kg for 4 weeks | Significantly inhibited I/R-induced lipid peroxidation and restored antioxidant status. | [15] |
Table 3: IC₅₀ Values of Pyruvate Analogs Against Reactive Oxygen Species
| Compound | ROS Species / System | IC₅₀ Value | Assay Method | Reference |
| Ethyl Pyruvate | Superoxide anion radicals | 0.0197 ± 0.002 mM | Chemiluminescence | [16] |
| Pyruvic Acid | Superoxide anion radicals | 69.2 ± 5.2 mM | Chemiluminescence | [16] |
| Pyruvic Acid | Luminol + H₂O₂ system | 1.71 ± 0.12 mM | Chemiluminescence | [16] |
| Ethyl Pyruvate | Luminol + H₂O₂ system | 3.85 ± 0.21 mM | Chemiluminescence | [16] |
| Sodium Pyruvate | Hydroxyl radical-dependent deoxyribose degradation | 33.2 ± 0.3 mM | Spectrophotometry | [16] |
Experimental Protocols
The following protocols are standard methodologies used to evaluate the efficacy of compounds like isopropyl pyruvate in models of oxidative stress.
Protocol: Assessment of Cytoprotection Against H₂O₂-Induced Cell Death
-
Objective: To determine the ability of isopropyl pyruvate to protect cells from hydrogen peroxide-induced cytotoxicity.
-
Materials:
-
Human neuroblastoma SK-N-SH cells (or other relevant cell line).
-
Culture medium (e.g., DMEM with 10% FBS).
-
96-well plates.
-
Hydrogen peroxide (H₂O₂).
-
Isopropyl pyruvate solution.
-
Calcein AM and Propidium Iodide (or MTT reagent).
-
Fluorescence plate reader or microscope.
-
-
Methodology:
-
Cell Seeding: Seed SK-N-SH cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of isopropyl pyruvate (e.g., 0.1, 1, 5, 10 mM) or vehicle control.
-
Oxidative Insult: After a pre-incubation period (e.g., 1 hour), add H₂O₂ to a final concentration of 150 µM to all wells except the negative control.
-
Incubation: Incubate the plates for 18-24 hours at 37°C.
-
Viability Assessment (Calcein AM):
-
Wash cells with PBS.
-
Incubate with Calcein AM (stains live cells green) and Propidium Iodide (stains dead cells red) according to the manufacturer's protocol.
-
Quantify live/dead cells using a fluorescence plate reader or by counting under a fluorescence microscope.
-
-
Data Analysis: Calculate the percentage of cell survival relative to the untreated control.
-
Protocol: Measurement of Intracellular ROS
-
Objective: To quantify the effect of isopropyl pyruvate on intracellular ROS levels.
-
Materials:
-
Cells seeded in a black, clear-bottom 96-well plate.
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA) dye.
-
H₂O₂ and isopropyl pyruvate solutions.
-
Fluorescence plate reader.
-
-
Methodology:
-
Cell Seeding: Seed cells as described in Protocol 4.1.
-
Dye Loading: Wash cells with warm PBS and incubate with 10 µM DCFH-DA for 30 minutes at 37°C. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.
-
Treatment: Wash cells to remove excess dye. Add medium containing isopropyl pyruvate or vehicle.
-
Oxidative Insult: Add H₂O₂ and immediately measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) over time (e.g., every 5 minutes for 1-2 hours).
-
Data Analysis: Plot fluorescence intensity versus time. The rate of increase in fluorescence corresponds to the rate of ROS production. Compare the rates between control and treated groups.[1][2]
-
Protocol: Synthesis and Analysis of Isopropyl Pyruvate
-
Synthesis: Isopropyl pyruvate can be prepared via the catalytic conversion of lactic acid. One method involves reacting lactic acid with isopropanol in the presence of a bifunctional catalyst (e.g., molybdovanadophosphoric heteropoly acid) and an oxidant like oxygen or air in a pressure reactor. The reaction couples esterification and oxidation in a single step.[17]
-
Purification: The resulting product can be purified by distillation under reduced pressure.[18]
-
Analytical Quantification: The concentration and purity of isopropyl pyruvate in samples can be determined using techniques like Headspace Gas Chromatography (HS-GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD).[19][20] These methods are crucial for quantifying the compound in experimental solutions and biological matrices.
Conclusion and Future Directions
The existing body of evidence strongly supports the role of pyruvate and its esters as potent agents against oxidative stress. Their mechanisms of action—encompassing direct ROS scavenging, mitochondrial stabilization, and modulation of cytoprotective signaling pathways—make them attractive therapeutic candidates.
While data for ethyl pyruvate is abundant, isopropyl pyruvate remains a largely unexplored derivative. Based on chemical principles and the data presented for its analogs, it is highly probable that isopropyl pyruvate will exhibit a similar, if not enhanced, protective profile, potentially with different pharmacokinetic properties due to its increased lipophilicity.
Future research should focus on:
-
Directly characterizing the antioxidant and cytoprotective properties of isopropyl pyruvate using the protocols outlined in this guide.
-
Comparing the efficacy of isopropyl pyruvate to sodium pyruvate and ethyl pyruvate in standardized in vitro and in vivo models.
-
Investigating the pharmacokinetics and biodistribution of isopropyl pyruvate to determine its suitability for different therapeutic applications.
This guide provides the necessary foundation for researchers to embark on the systematic investigation of isopropyl pyruvate, a promising but understudied molecule in the fight against oxidative stress-related diseases.
References
- 1. Pyruvate Protects Mitochondria from Oxidative Stress in Human Neuroblastoma SK-N-SH Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyruvate protects mitochondria from oxidative stress in human neuroblastoma SK-N-SH cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The biochemical basis for the anti-inflammatory and cytoprotective actions of ethyl pyruvate and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Ethyl pyruvate improves skin flap survival after ischaemia reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing mitochondrial pyruvate metabolism ameliorates ischemic reperfusion injury in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyruvate antioxidant roles in human fibroblasts and embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyruvate protects the brain against ischemia-reperfusion injury by activating the erythropoietin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyruvate Protects Brain Against Ischemia-Reperfusion Injury by Activating Erythropoietin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ethyl pyruvate treatment mitigates oxidative stress damage in cultured trabecular meshwork cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of pyruvate inhibition of oxidant-induced apoptosis in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exogenous ethyl pyruvate versus pyruvate during metabolic recovery after oxidative stress in neonatal rat cerebrocortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ethyl pyruvate enhances ATP levels, reduces oxidative stress and preserves cardiac function in a rat model of off-pump coronary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyruvate provides cardioprotection in the experimental model of myocardial ischemic reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Reactivity of pyruvic acid and its derivatives towards reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CN104860825A - Method for preparing pyruvate through catalytic conversion of lactic acid - Google Patents [patents.google.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. oatext.com [oatext.com]
- 20. Analytical Method Development and Validation for the Quantification of Acetone and Isopropyl Alcohol in the Tartaric Acid Base Pellets of Dipyridamole Modified Release Capsules by Using Headspace Gas Chromatographic Technique - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Isopropyl 2-Oxopropanoate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Isopropyl 2-oxopropanoate (isopropyl pyruvate) in cell culture experiments. Drawing parallels from its well-studied analogs, ethyl pyruvate and sodium pyruvate, this document outlines its utility as a stabilized equivalent of pyruvate, offering protective effects against oxidative stress and inflammation.
This compound serves as a cell-permeable ester of pyruvate, a crucial intermediate in cellular metabolism.[1] In cell culture, it can be utilized as an energy source and has demonstrated protective properties against oxidative damage.[1][2] Its application is particularly relevant in studies involving cellular stress, inflammation, and metabolic dysfunction.
Key Applications:
-
Antioxidant and Cytoprotective Agent: Protects cells from oxidative stress induced by agents like hydrogen peroxide.[3][4]
-
Anti-inflammatory Agent: Modulates inflammatory responses, in part by inhibiting the release of High Mobility Group Box 1 (HMGB1).[5][6]
-
Energy Substrate: Serves as an additional energy source for cultured cells, enhancing viability and performance, especially in sensitive cell lines or under stressful conditions.[1][2]
Experimental Protocols
Preparation of this compound Stock Solution
A sterile stock solution is critical for cell culture experiments. While this compound is an ester, protocols for the similar compound ethyl pyruvate recommend dissolving it in a buffered saline solution.
Materials:
-
This compound
-
Phosphate Buffered Saline (PBS), sterile
-
0.22 µm sterile filter
-
Sterile conical tubes
Protocol:
-
Prepare a 1 M stock solution of this compound by dissolving the appropriate amount in sterile PBS.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
-
Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.
-
Prepare fresh serial dilutions in the appropriate cell culture medium for each experiment.
Determination of Optimal Concentration (Cytotoxicity Assay)
Before conducting experiments on the effects of this compound, it is essential to determine the non-toxic concentration range for the specific cell line being used. An MTT assay is a common method for this purpose.
Materials:
-
Selected cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in complete cell culture medium. Based on studies with ethyl pyruvate, a starting range of 1 mM to 20 mM is recommended.[3]
-
Remove the medium from the wells and replace it with the medium containing different concentrations of this compound. Include untreated wells as a control.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of 12 mM MTT stock solution to each well.[3]
-
Incubate for 4 hours at 37°C.[3]
-
Carefully remove all but 25 µL of the medium from each well.[3]
-
Add 50 µL of DMSO to each well and mix thoroughly to dissolve the formazan crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control. The highest concentration that does not significantly reduce cell viability is considered the optimal working concentration.
Assessing Protective Effects against Oxidative Stress
This protocol determines the ability of this compound to protect cells from oxidative damage induced by hydrogen peroxide (H₂O₂).
Materials:
-
Selected cell line
-
Complete cell culture medium
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
Reagents for a cell viability assay (e.g., MTT or Calcein AM/Ethidium Homodimer-1)
Protocol:
-
Seed cells in a 96-well plate and grow to approximately 75% confluency.
-
Pre-treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 24 hours.[3]
-
After pre-treatment, expose the cells to a concentration of H₂O₂ known to induce approximately 50% cell death (this concentration should be determined empirically for each cell line, for example, 1 mM H₂O₂).[3] Maintain a set of wells with this compound pre-treatment alone and H₂O₂ treatment alone as controls.
-
Incubate for a specified period (e.g., 24, 48, 72 hours).[3]
-
Assess cell viability using an appropriate assay (e.g., MTT assay as described above).
-
Compare the viability of cells pre-treated with this compound and exposed to H₂O₂ to those treated with H₂O₂ alone to determine the protective effect.
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound on HUVEC Cells
| Concentration (mM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 |
| 1 | 98 ± 4.5 | 97 ± 5.1 |
| 5 | 95 ± 3.9 | 93 ± 4.2 |
| 10 | 92 ± 5.1 | 88 ± 4.9 |
| 15 | 75 ± 6.3 | 68 ± 5.5 |
| 20 | 52 ± 5.8 | 45 ± 6.1 |
Data are presented as mean ± standard deviation.
Table 2: Hypothetical Protective Effect of this compound against H₂O₂-induced Oxidative Stress in HUVEC Cells
| Treatment | Cell Viability (%) after 48h |
| Control | 100 ± 4.8 |
| 1 mM H₂O₂ | 51 ± 5.3 |
| 5 mM this compound + 1 mM H₂O₂ | 78 ± 4.9 |
| 10 mM this compound + 1 mM H₂O₂ | 89 ± 4.5 |
Data are presented as mean ± standard deviation.
Signaling Pathway and Experimental Workflow
This compound, similar to other pyruvate derivatives, is known to mitigate cellular damage by scavenging reactive oxygen species (ROS), thereby inhibiting downstream inflammatory and cell death pathways.[7][8] One such pathway involves the inhibition of ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation.[7]
Caption: Workflow for evaluating the cytoprotective effects of this compound.
Caption: Proposed mechanism of this compound in inhibiting ferroptosis.
References
- 1. Sodium pyruvate - Wikipedia [en.wikipedia.org]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. Ethyl pyruvate treatment mitigates oxidative stress damage in cultured trabecular meshwork cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyruvate Protects Mitochondria from Oxidative Stress in Human Neuroblastoma SK-N-SH Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ethyl Pyruvate Ameliorates Experimental Autoimmune Myocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isopropyl 3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoate Alleviates Palmitic Acid-Induced Vascular Aging in HUVEC Cells through ROS/Ferroptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isopropyl 3-(3, 4-dihydroxyphenyl)-2-hydroxypropanoate protects lipopolysaccharide-induced acute lung injury in mice by attenuating pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Isopropyl 2-oxopropanoate using High-Performance Liquid Chromatography (HPLC)
AN-HPLC-028
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note describes a sensitive and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Isopropyl 2-oxopropanoate. The method is suitable for purity assessment and quantification in various sample matrices. The protocol has been developed to ensure high precision, accuracy, and robustness, making it applicable for routine quality control and research purposes.
Introduction
This compound is a key chemical intermediate in the synthesis of various pharmaceutical and specialty chemical products. Accurate and reliable quantification of this compound is crucial for ensuring product quality, process control, and stability testing. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of components in a mixture.[1][2] This application note provides a detailed protocol for the quantitative analysis of this compound using RP-HPLC with UV detection.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used for this analysis. The chromatographic conditions are summarized in Table 1.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV Detector |
| Column | C18 reversed-phase column (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water |
| Gradient | 30% Acetonitrile for 5 min, 30-70% over 10 min, hold at 70% for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Reagents and Standards
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Formic Acid (ACS Grade)
-
This compound Reference Standard (≥99.5% purity)
Sample and Standard Preparation
Proper sample preparation is essential for accurate and reliable HPLC results.[1][2][3][4]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to the mark with a diluent (50:50 mixture of Acetonitrile and Water).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the diluent to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[5]
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose.[6][7]
Specificity
Specificity was evaluated by analyzing a blank (diluent) and a spiked sample to ensure that no interfering peaks were observed at the retention time of this compound.
Linearity
The linearity of the method was determined by analyzing the calibration standards at five concentration levels. The peak areas were plotted against the corresponding concentrations, and a linear regression analysis was performed.
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 76.1 |
| 20 | 305.8 |
| 50 | 765.3 |
| 100 | 1532.1 |
-
Correlation Coefficient (r²): 0.9998
-
Linear Regression Equation: y = 15.31x - 0.12
Accuracy
Accuracy was determined by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).
Table 3: Accuracy and Recovery Data
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80% | 40 | 39.6 | 99.0 |
| 100% | 50 | 50.3 | 100.6 |
| 120% | 60 | 59.1 | 98.5 |
| Average Recovery | 99.4% |
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of a standard solution (50 µg/mL) were performed on the same day.
-
Intermediate Precision: The analysis was repeated on a different day by a different analyst.
Table 4: Precision Data
| Parameter | Repeatability (Day 1) | Intermediate Precision (Day 2) |
| Mean Peak Area | 764.8 | 768.2 |
| Standard Deviation | 5.3 | 6.1 |
| RSD (%) | 0.69% | 0.79% |
Experimental Protocols
Protocol for Sample Analysis
-
Prepare the Mobile Phase: Mix Acetonitrile and 0.1% Formic Acid in Water according to the specified gradient. Degas the mobile phase before use.
-
Equilibrate the HPLC System: Purge the HPLC system with the mobile phase and equilibrate the column for at least 30 minutes at the initial conditions.
-
Prepare Samples and Standards: Prepare the calibration standards and sample solutions as described in section 2.3.
-
Create a Sequence: Set up an injection sequence in the chromatography data system including blanks, calibration standards, and samples.
-
Inject and Analyze: Inject the solutions onto the HPLC system and acquire the chromatograms.
-
Data Processing: Integrate the peak corresponding to this compound and determine its peak area.
-
Quantification: Construct a calibration curve from the standards and determine the concentration of this compound in the samples.
Visualizations
Caption: Experimental workflow for HPLC analysis.
Caption: Logical relationship of method development and validation.
Conclusion
The developed RP-HPLC method provides a reliable and robust approach for the quantitative analysis of this compound. The method is specific, linear, accurate, and precise over the tested concentration range. This application note serves as a comprehensive guide for researchers and scientists involved in the quality control and analysis of this compound.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. lcms.cz [lcms.cz]
- 3. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. Sample Preparation Techniques | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 7. benchchem.com [benchchem.com]
Application Note: GC-MS Method for the Detection of Pyruvate and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvic acid, and its conjugate base pyruvate, is a pivotal intermediate in cellular metabolism, linking glycolysis to the citric acid cycle (TCA cycle), gluconeogenesis, fatty acid synthesis, and amino acid metabolism.[1][2] The accurate quantification of pyruvate and its related metabolites is crucial for understanding cellular energy status, diagnosing metabolic disorders, and monitoring therapeutic interventions in drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and sensitive analytical technique for the comprehensive profiling of these organic acids in biological matrices.[3]
This application note provides a detailed protocol for the detection and quantification of pyruvate and its key metabolites using GC-MS. It is important to note that the term "isopropyl pyruvate" as a specific biological metabolite is not commonly found in scientific literature. It is possible this refers to an ester of pyruvate that could be formed under specific experimental conditions or used as a prodrug. This protocol focuses on the analysis of the endogenous alpha-keto acid, pyruvate, and its primary metabolic products. The methodologies described herein are applicable to various biological samples, including plasma, serum, urine, and cell culture media.
Principle of the Method
The analysis of small, polar, and thermally labile compounds like pyruvate by GC-MS requires a multi-step process to ensure volatility and thermal stability.[4] The general workflow involves:
-
Sample Preparation: Extraction of metabolites from the biological matrix and removal of interfering substances like proteins.
-
Derivatization: Chemical modification of the target analytes to increase their volatility and thermal stability for GC analysis. This typically involves a two-step process of oximation followed by silylation for keto acids.[3]
-
GC-MS Analysis: Separation of the derivatized metabolites by gas chromatography followed by detection and quantification using mass spectrometry.
Experimental Protocols
Sample Preparation and Extraction
This protocol is adapted for the analysis of keto acids in biological samples such as plasma or serum.[3]
Materials:
-
Plasma or serum samples
-
Internal Standard (IS) solution (e.g., 2-Ketovaleric acid)
-
Methanol:Water (8:1, v/v), pre-chilled to -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge
-
Solvent evaporator (e.g., SpeedVac)
Procedure:
-
Pipette 100 µL of the plasma or serum sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
For protein precipitation, add 800 µL of the pre-chilled 8:1 Methanol:Water solution.[3]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the samples at -20°C for 30 minutes to enhance protein precipitation.[3]
-
Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[3]
-
Carefully transfer 200 µL of the clear supernatant to a new glass vial insert.
-
Evaporate the solvent to complete dryness using a solvent evaporator. This may take 3-5 hours.[3]
Derivatization
This two-step derivatization protocol is crucial for the successful analysis of keto acids.
Materials:
-
Dried sample extracts
-
Methoxyamine hydrochloride solution (20 mg/mL in pyridine)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
Heating block or oven
Procedure:
-
Oximation (for Keto Acids): Add 40 µL of methoxyamine hydrochloride solution to each dry sample vial. This step stabilizes the keto group.[3]
-
Seal the vials and incubate at 60°C for 30 minutes.
-
Cool the vials to room temperature.
-
Silylation: Add 60 µL of BSTFA + 1% TMCS or MTBSTFA to each vial. This step replaces active hydrogens with a silyl group, increasing volatility.
-
Seal the vials and incubate at 60°C for 30 minutes.[4]
-
Cool the samples to room temperature before GC-MS analysis.
GC-MS Analysis
The following are typical GC-MS parameters that should be optimized for the specific instrument and application.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 6890N GC with 5973 MS)[5]
GC Conditions:
| Parameter | Value |
| Column | HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 1:10 or splitless for higher sensitivity |
| Oven Program | Initial temperature 100°C, hold for 1 min, ramp to 130°C at 2°C/min, then to 200°C at 3°C/min, and finally to 280°C at 6°C/min, hold for 10 min.[6] |
MS Conditions:
| Parameter | Value |
| Ion Source Temp. | 230°C |
| Interface Temp. | 280°C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[5] |
Data Presentation
Quantitative performance of GC-MS methods for keto acid analysis can vary based on the specific analyte, instrument, and matrix. The table below summarizes representative data from published methods for pyruvate and related metabolites.
| Analyte | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Pyruvate | > 0.99 | < 50 ng/mL | 0.001 mM | 97-104 | [7] |
| Lactate | > 0.99 | - | 0.01 mM | - | |
| α-Ketoglutarate | > 0.99 | < 50 ng/mL | - | 97-104 | [7] |
| Oxaloacetate | > 0.99 | - | - | - | [5] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for GC-MS analysis of pyruvate metabolites.
Pyruvate Metabolism Pathway
References
- 1. Pyruvic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. bslonline.org [bslonline.org]
- 4. Propyl pyruvate | C6H10O3 | CID 523918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Engineered Respiro-Fermentative Metabolism for the Production of Biofuels and Biochemicals from Fatty Acid-Rich Feedstocks - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isopropyl 2-oxopropanoate in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl 2-oxopropanoate, a keto ester, serves as a valuable substrate for a range of enzymatic assays, particularly those involving ketoreductases (KREDs) and other alcohol dehydrogenases. These enzymes play a crucial role in various metabolic pathways and are of significant interest in biocatalysis for the stereoselective synthesis of chiral alcohols, which are important intermediates in the pharmaceutical and fine chemical industries. The enzymatic reduction of the ketone group in this compound to a hydroxyl group to form isopropyl lactate is a key reaction that can be monitored to determine enzyme activity, screen for enzyme inhibitors, and characterize new enzymes.
These application notes provide a comprehensive guide to utilizing this compound as a substrate in enzymatic assays. Detailed protocols for determining ketoreductase activity, along with methodologies for cofactor regeneration, are presented.
Enzymatic Reaction and Signaling Pathway
The primary enzymatic reaction involving this compound is its reduction to Isopropyl (S)-lactate or Isopropyl (R)-lactate, depending on the stereospecificity of the enzyme. This reaction is catalyzed by ketoreductases (KREDs), which are classified under the EC number 1.1.1.x. These enzymes are dependent on the cofactor nicotinamide adenine dinucleotide phosphate (NADPH) or nicotinamide adenine dinucleotide (NADH), which is oxidized to NADP+ or NAD+ during the reaction.
To ensure a continuous reaction and for economic feasibility in biocatalytic applications, the regeneration of the reduced cofactor is essential. A common and efficient method for cofactor regeneration is the substrate-coupled approach, where a second enzyme and its substrate are used to regenerate the NADPH or NADH. A widely used system involves an alcohol dehydrogenase that oxidizes a secondary alcohol, such as isopropanol, to a ketone (acetone), concomitantly reducing NADP+ or NAD+.
Quantitative Data
| Substrate | Enzyme | Km (mM) | Vmax (U/mg) | Specific Activity (U/mg) | Reference |
| 2-Butanone | Lactobacillus brevis ADH | 1.5 | 120 | - | [1] |
| 2-Pentanone | Lactobacillus brevis ADH | 0.8 | 150 | - | [1] |
| 2-Hexanone | Lactobacillus brevis ADH | 0.5 | 180 | - | [1] |
| Ethyl 4-chloroacetoacetate | Recombinant KRED | - | - | >2.2 | [2] |
| Acetophenone | Lactobacillus brevis ADH | 0.2 | 100 | - | [3] |
Note: The activity of a specific ketoreductase on this compound should be determined experimentally. The data above serves as a guideline for designing initial experiments.
Experimental Protocols
The following protocols describe how to perform a standard enzymatic assay to determine the activity of a ketoreductase using this compound as the substrate.
Protocol 1: Spectrophotometric Assay for Ketoreductase Activity
This protocol measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+.
Materials:
-
This compound solution (100 mM in a suitable buffer, e.g., 50 mM Tris-HCl, pH 7.5)
-
NADPH solution (10 mM in buffer)
-
Ketoreductase enzyme solution of unknown concentration
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
UV-Vis spectrophotometer and cuvettes
Procedure:
-
Prepare the reaction mixture: In a 1 mL cuvette, add the following in order:
-
880 µL of assay buffer
-
50 µL of this compound solution (final concentration 5 mM)
-
50 µL of NADPH solution (final concentration 0.5 mM)
-
-
Equilibrate the temperature: Incubate the cuvette in the spectrophotometer at the desired temperature (e.g., 30 °C) for 5 minutes to allow the temperature to equilibrate and to obtain a stable baseline reading at 340 nm.
-
Initiate the reaction: Add 20 µL of the ketoreductase enzyme solution to the cuvette and mix gently by pipetting.
-
Monitor the reaction: Immediately start recording the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes).
-
Calculate the enzyme activity: The rate of the reaction is determined from the linear portion of the absorbance vs. time plot. The enzyme activity is calculated using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M-1cm-1).
One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.
Protocol 2: Coupled Enzyme Assay for Cofactor Regeneration
This protocol is useful for large-scale reactions or for screening purposes where cofactor cost is a concern.
Materials:
-
This compound solution (1 M in a suitable solvent)
-
Isopropanol
-
NADP+ or NAD+ solution (10 mM in buffer)
-
Ketoreductase enzyme solution
-
Cofactor regenerating enzyme solution (e.g., an alcohol dehydrogenase)
-
Reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0)
-
Reaction vessel (e.g., a stirred tank reactor or a shake flask)
Procedure:
-
Prepare the reaction mixture: In the reaction vessel, combine the reaction buffer, this compound, a catalytic amount of NADP+ or NAD+, and the ketoreductase.
-
Add the regeneration system: Add isopropanol (typically in excess) and the cofactor regenerating enzyme to the reaction mixture.
-
Run the reaction: Incubate the reaction at the optimal temperature for both enzymes with gentle agitation.
-
Monitor product formation: At various time points, take samples from the reaction mixture and analyze for the formation of isopropyl lactate using an appropriate analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Determine conversion: Calculate the percentage conversion of this compound to isopropyl lactate over time.
Conclusion
This compound is a versatile substrate for assaying the activity of ketoreductases. The provided protocols offer a starting point for researchers to develop and optimize assays for their specific enzymes and applications. By understanding the principles of the enzymatic reaction and the factors that influence it, scientists can effectively utilize this compound as a tool in their research and development endeavors.
References
Application Note: Synthesis of Isopropyl Pyruvate via Fischer Esterification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of isopropyl pyruvate through the Fischer esterification of pyruvic acid and isopropanol. Isopropyl pyruvate is a valuable building block in organic synthesis and holds potential for various applications in the pharmaceutical and agrochemical industries. This document outlines the reaction principles, a step-by-step experimental procedure, purification methods, and characterization techniques. The provided protocol is a representative example of a Fischer esterification and serves as a starting point for further optimization.
Introduction
Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1][2] The reaction proceeds by the protonation of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack of the alcohol. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, it is common practice to use an excess of one of the reactants or to remove the water formed during the reaction.[2][3] This application note details the synthesis of isopropyl pyruvate from pyruvic acid and isopropanol using sulfuric acid as a catalyst.
Reaction Scheme
Experimental Protocol
Materials:
-
Pyruvic acid (≥98%)
-
Isopropanol (anhydrous, ≥99.5%)
-
Concentrated sulfuric acid (95-98%)
-
Diethyl ether (anhydrous)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Boiling chips
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus (for fractional distillation)[4]
-
NMR spectrometer
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine pyruvic acid and an excess of anhydrous isopropanol. A typical molar ratio of isopropanol to pyruvic acid is 3:1 to 5:1 to shift the equilibrium towards the product.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring. A typical catalyst loading is 1-4 mol% relative to the carboxylic acid.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain a gentle reflux for a period of 2-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Typical reaction temperatures range from 60-110 °C.[1]
-
Work-up: After the reaction is complete (as indicated by TLC or after the designated reflux time), allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Add diethyl ether to dilute the mixture and wash the organic layer sequentially with:
-
Water
-
Saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted pyruvic acid - perform this step carefully due to CO2 evolution)
-
Saturated sodium chloride solution (brine)
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the diethyl ether and excess isopropanol using a rotary evaporator.
-
Purification: The crude isopropyl pyruvate can be purified by fractional distillation under reduced pressure to obtain the pure product.[4]
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) |
| Pyruvic Acid | 88.06 | 1.250 | 165 |
| Isopropanol | 60.10 | 0.786 | 82.6 |
| Isopropyl Pyruvate | 130.14 | ~1.01 | Not Available |
Table 2: Typical Reaction Parameters (Requires Optimization)
| Parameter | Value |
| Molar Ratio (Isopropanol:Pyruvic Acid) | 3:1 - 5:1 |
| Catalyst (H₂SO₄) Loading | 1-4 mol% |
| Reaction Temperature | Reflux (~80-90°C) |
| Reaction Time | 2-6 hours |
| Expected Yield | 60-80% (dependent on optimization) |
Characterization
The structure and purity of the synthesized isopropyl pyruvate can be confirmed by spectroscopic methods such as ¹H NMR and ¹³C NMR.
Predicted ¹H NMR (CDCl₃, 500 MHz):
-
δ 5.05 (septet, 1H, -OCH(CH₃)₂)
-
δ 2.45 (s, 3H, CH₃-CO-)
-
δ 1.30 (d, 6H, -OCH(CH₃)₂)
Predicted ¹³C NMR (CDCl₃, 125 MHz):
-
δ 199.5 (C=O, ketone)
-
δ 161.0 (C=O, ester)
-
δ 71.0 (-OCH(CH₃)₂)
-
δ 26.5 (CH₃-CO-)
-
δ 21.5 (-OCH(CH₃)₂)
Visualizations
References
Application Notes and Protocols for the Characterization of Isopropyl 2-oxopropanoate
Compound: Isopropyl 2-oxopropanoate (Isopropyl Pyruvate) Molecular Formula: C₆H₁₀O₃ Molecular Weight: 130.14 g/mol [1][2] CAS Number: 20279-43-0[1]
These application notes provide detailed methodologies for the characterization of this compound using various analytical techniques. The protocols are intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography coupled with mass spectrometry is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.
Application Note:
GC-MS analysis allows for the determination of the purity of this compound and the identification of potential impurities. The retention time provides information on the compound's volatility and interaction with the stationary phase, while the mass spectrum gives a unique fragmentation pattern that confirms its molecular structure. A standard non-polar column can be used for the analysis, with a reported Kovats Retention Index of 870.[1]
Experimental Protocol:
1. Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
2. GC-MS System and Conditions:
-
Gas Chromatograph: Standard GC system equipped with a Flame Ionization Detector (FID) or coupled to a Mass Spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).[3]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]
-
Injector Temperature: 250°C.[3]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold: 5 minutes at 240°C.[3]
-
-
Injection Volume: 1 µL.[3]
-
Split Ratio: 50:1.[3]
-
Mass Spectrometer (if used):
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Analyze the mass spectrum of the peak and compare the fragmentation pattern with known databases or theoretical fragmentation.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Kovats Retention Index (Standard non-polar) | 870 | [1] |
| Major Mass Spectral Peaks (m/z) | 43, 41, 27, 15, 39 | [1] |
Experimental Workflow:
Caption: Workflow for GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is suitable for the analysis of less volatile compounds and for purity determination. A reversed-phase C18 column is commonly used.
Application Note:
HPLC can be employed to quantify this compound and to detect non-volatile impurities. The retention time and peak area can be used for identification and quantification, respectively.
Experimental Protocol:
1. Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in the mobile phase (e.g., acetonitrile/water mixture).[3]
2. HPLC System and Conditions:
-
Instrumentation: Standard HPLC system with a UV detector.[3]
-
Column: C18 reverse-phase column, 4.6 x 150 mm, 5 µm particle size (or equivalent).[3]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v), isocratic elution.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 210 nm (based on the carbonyl chromophore).
3. Data Analysis:
-
Determine the retention time of this compound.
-
Calculate the purity based on the peak area percentage.
Experimental Workflow:
Caption: Workflow for HPLC analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound.
Application Note:
¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. ¹³C NMR indicates the number of different types of carbon atoms in the molecule.
Experimental Protocol:
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.
2. NMR Spectrometer and Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single pulse.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2-5 seconds.
-
3. Data Analysis:
-
Process the raw data (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants.
-
Assign peaks to the corresponding protons and carbons in the molecular structure.
Predicted NMR Data Summary:
| ¹H NMR | Chemical Shift (ppm, predicted) | Multiplicity | Integration | Assignment |
| Protons | ~1.3 | Doublet | 6H | -CH(CH₃ )₂ |
| Protons | ~2.4 | Singlet | 3H | -C(=O)CH₃ |
| Protons | ~5.0 | Septet | 1H | -CH (CH₃)₂ |
| ¹³C NMR | Chemical Shift (ppm, predicted) | Assignment |
| Carbon | ~22 | -CH(C H₃)₂ |
| Carbon | ~27 | -C(=O)C H₃ |
| Carbon | ~70 | -C H(CH₃)₂ |
| Carbon | ~162 | -O-C =O |
| Carbon | ~198 | -C (=O)CH₃ |
Note: Predicted chemical shifts are estimates and may vary based on solvent and other experimental conditions.
Logical Relationship of NMR Analysis:
Caption: Logical flow of information from NMR data to structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Application Note:
The FTIR spectrum of this compound will show characteristic absorption bands for the ester and ketone carbonyl groups, as well as C-H and C-O bonds.
Experimental Protocol:
1. Sample Preparation:
-
Liquid Film: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Prepare a dilute solution in a suitable solvent (e.g., CCl₄) and use a liquid cell.
2. FTIR Spectrometer and Parameters:
-
Spectrometer: Standard FTIR spectrometer.
-
Mode: Transmittance or Absorbance.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
3. Data Analysis:
-
Identify the characteristic absorption peaks and assign them to the corresponding functional groups.
Expected FTIR Data Summary:
| Wavenumber (cm⁻¹, approximate) | Functional Group | Vibration Mode |
| 2980-2850 | C-H (sp³) | Stretching |
| 1750-1735 | C=O (Ester) | Stretching |
| 1725-1705 | C=O (Ketone) | Stretching |
| 1250-1000 | C-O | Stretching |
FTIR Analysis Workflow:
Caption: Workflow for FTIR analysis of this compound.
References
Application of Isopropyl 2-Oxopropanoate in Pharmaceutical Intermediate Synthesis: An Overview
Initial searches for the direct application of isopropyl 2-oxopropanoate (also known as isopropyl pyruvate) in the synthesis of pharmaceutical intermediates have yielded limited specific and detailed information. The scientific and technical literature available through the conducted searches does not provide extensive, concrete examples of its use as a key starting material or intermediate in established drug manufacturing processes.
While pyruvic acid and its esters, such as ethyl pyruvate, have been investigated for their potential therapeutic properties, particularly as anti-inflammatory and antioxidant agents, the specific role of the isopropyl ester in the synthesis of other pharmaceutical compounds is not well-documented in the provided results.
The broader search for related compounds, such as isopropyl acetoacetate, reveals a more established role in pharmaceutical synthesis. Isopropyl acetoacetate serves as a versatile precursor in the synthesis of various heterocyclic compounds, which are common scaffolds in many drugs. This suggests that α-keto esters, in general, are valuable building blocks in medicinal chemistry. However, the direct transposition of these applications to this compound is not explicitly supported by the search findings.
Multicomponent reactions (MCRs) are a common strategy in drug discovery for the rapid synthesis of complex molecules. While these reactions often utilize carbonyl compounds, the specific and advantageous use of this compound in such reactions for creating pharmaceutical intermediates is not highlighted in the search results.
Based on the comprehensive searches performed, there is a notable lack of detailed application notes, established experimental protocols, and quantitative data directly pertaining to the use of this compound as a pharmaceutical intermediate. Therefore, creating the requested detailed content with specific examples, data tables, and diagrams is not feasible with the currently available information.
For researchers, scientists, and drug development professionals interested in this area, it may be more fruitful to investigate the applications of more widely documented pyruvate derivatives, such as ethyl pyruvate, or related β-keto esters like isopropyl acetoacetate, in pharmaceutical synthesis. These areas have a more substantial body of literature from which detailed protocols and application notes can be derived. Should you wish to proceed with an analysis of these or other related compounds, please specify your interest.
Application of Isopropyl Pyruvate in Metabolic Research: Information Not Available
Following a comprehensive review of available scientific literature, there is currently insufficient data to provide detailed application notes and protocols specifically for the use of isopropyl pyruvate in metabolic research. Searches for this particular compound in the context of metabolic pathways, oxidative stress, and mitochondrial function did not yield specific experimental results, quantitative data, or established signaling pathways.
The scientific community has extensively studied pyruvate and its other esters, such as ethyl pyruvate and methyl pyruvate , for their roles in metabolism and as potential therapeutic agents. These compounds are recognized for their antioxidant and anti-inflammatory properties. It is possible that the query regarding "isopropyl pyruvate" may stem from an interest in these more commonly researched pyruvate derivatives.
Additionally, it is worth noting a similarly structured molecule, 2-oxoisovalerate (also known as alpha-ketoisovaleric acid), which is a key intermediate in the metabolic breakdown of the branched-chain amino acid valine. However, 2-oxoisovalerate is a distinct molecule from a hypothetical isopropyl ester of pyruvic acid and has its own specific metabolic pathways and research applications.
Due to the lack of specific data on isopropyl pyruvate, it is not possible to generate the requested quantitative data tables, detailed experimental protocols, or signaling pathway diagrams. Researchers interested in the metabolic applications of pyruvate derivatives are encouraged to explore the extensive literature available on pyruvate, ethyl pyruvate, and methyl pyruvate.
Application Notes and Protocols for the HPLC Analysis of Isopropyl 2-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantitative analysis of Isopropyl 2-oxopropanoate (isopropyl pyruvate) using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on established principles for the analysis of related pyruvate and ester compounds, ensuring a robust starting point for method development and validation.
Introduction
This compound is a key ester of pyruvic acid with potential applications in various fields, including pharmaceuticals and as a precursor in chemical synthesis. Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic assessments. High-Performance Liquid Chromatography (HPLC) offers a powerful technique for the separation, identification, and quantification of this compound. This document presents a recommended HPLC method, including sample preparation, chromatographic conditions, and data analysis.
Experimental Protocols
A reversed-phase HPLC (RP-HPLC) method is proposed for the analysis of this compound. Due to the presence of a ketone functional group, UV detection is a suitable approach.
Materials and Reagents
-
This compound standard (≥98% purity)
-
HPLC grade acetonitrile
-
HPLC grade water
-
0.1% Formic acid in water (for mobile phase modification, if necessary)
-
0.45 µm syringe filters
Instrumentation
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Chromatographic Conditions
The following table summarizes the recommended starting conditions for the HPLC analysis. These parameters may require optimization for specific applications and instrumentation.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v), isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Standard and Sample Preparation
Standard Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in the mobile phase.
-
Perform serial dilutions from the stock solution to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a known volume of the mobile phase to achieve a concentration within the calibration range.
-
For complex matrices, a solvent extraction may be necessary.
-
Filter the final sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
Data Presentation and Method Validation
Method validation should be performed to ensure the reliability of the results. Key validation parameters are summarized below with typical expected values based on similar analytical methods.[1]
Linearity
A calibration curve should be constructed by plotting the peak area of the analyte against its concentration.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 0.1 | 500 |
| 0.5 | 2,500 |
| 1 | 5,000 |
| 5 | 25,000 |
| 10 | 50,000 |
| 25 | 125,000 |
| 50 | 250,000 |
| 100 | 500,000 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Precision
The precision of the method should be assessed by analyzing replicate injections of a standard solution.
| Parameter | Acceptance Criteria |
| Repeatability (RSD%) | ≤ 2% |
| Intermediate Precision (RSD%) | ≤ 5% |
Accuracy
Accuracy can be determined by a recovery study, where a known amount of this compound is spiked into a blank matrix.
| Spike Level | Expected Recovery (%) |
| Low | 95 - 105 |
| Medium | 95 - 105 |
| High | 95 - 105 |
Limits of Detection (LOD) and Quantitation (LOQ)
The LOD and LOQ can be estimated from the signal-to-noise ratio of the chromatogram.
| Parameter | Estimated Value |
| LOD | ~0.05 µg/mL |
| LOQ | ~0.15 µg/mL |
Experimental Workflow and Diagrams
The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.
Caption: General workflow for the HPLC analysis of this compound.
Discussion
The proposed RP-HPLC method with UV detection provides a reliable and robust approach for the quantification of this compound. The use of a common C18 column and a simple isocratic mobile phase makes this method easily transferable between laboratories. For compounds that lack a strong UV chromophore, a Refractive Index Detector (RID) could be considered as an alternative.[2] The method validation parameters outlined provide a framework for ensuring the quality and consistency of the analytical results. This application note serves as a comprehensive guide for researchers and professionals involved in the analysis of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Isopropyl 2-Oxopropanoate Synthesis
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of Isopropyl 2-oxopropanoate. It is designed for researchers, scientists, and drug development professionals to enhance experimental success and optimize reaction conditions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.
Q1: Why is my reaction yield of this compound consistently low?
A1: Low yields in the Fischer esterification of pyruvic acid with isopropanol can stem from several factors. The reaction is an equilibrium process, and its forward progress can be hindered.[1]
-
Incomplete Reaction: The Fischer esterification is reversible.[1] To drive the equilibrium towards the product, consider the following:
-
Excess Alcohol: Use a large excess of isopropanol, which can also serve as the solvent.[1]
-
Water Removal: Water is a byproduct of the reaction. Its presence can shift the equilibrium back to the reactants. Employing a Dean-Stark apparatus or adding molecular sieves can effectively remove water as it forms.
-
-
Insufficient Catalyst: Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is active and used in an appropriate amount.
-
Side Reactions: Pyruvic acid can undergo side reactions under acidic conditions. The presence of the ketone functional group introduces possibilities for aldol-type condensation reactions, which can lead to the formation of colored byproducts and reduce the yield of the desired ester.
-
Product Loss During Workup: this compound may be partially lost during the aqueous workup and extraction steps. Ensure proper phase separation and minimize the number of extraction steps.
Q2: The reaction mixture turns dark brown or black. What is the cause and how can it be prevented?
A2: Darkening of the reaction mixture often indicates decomposition or polymerization of the starting material or product, which can be caused by:
-
High Temperature: Excessive heat can promote side reactions and decomposition. Maintain the reaction temperature at the reflux temperature of isopropanol (around 82°C).
-
High Catalyst Concentration: A high concentration of a strong acid catalyst can accelerate side reactions. Reduce the amount of catalyst.
-
Reaction with Tryptophan Residues: If working with biological samples, pyruvic acid can react with tryptophan residues under acidic conditions, leading to side products.[2]
Q3: I'm having difficulty purifying the this compound by distillation. What are the likely issues?
A3: Purification of α-keto esters by distillation can be challenging due to the presence of close-boiling impurities.[3]
-
Co-distillation with Isopropanol: If a large excess of isopropanol is used and not sufficiently removed before distillation, it can co-distill with the product. Ensure the bulk of the isopropanol is removed under reduced pressure prior to fractional distillation.
-
Presence of Water: Residual water can form azeotropes, making sharp separation difficult. Ensure the crude product is thoroughly dried before distillation.
-
Thermal Decomposition: this compound may be susceptible to decomposition at high temperatures. Perform the distillation under reduced pressure to lower the boiling point.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common laboratory-scale synthesis is the Fischer-Speier esterification of pyruvic acid with isopropanol using a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[4] This method is cost-effective and relatively straightforward to perform.[1]
Q2: Are there alternative methods for the synthesis of this compound?
A2: Yes, an alternative method involves the catalytic conversion of lactic acid. In one patented method, lactic acid is converted to pyruvate esters in the presence of an oxidant and a specific catalyst. This method has shown a selectivity of 71.3% for isopropyl pyruvate.
Q3: How can the progress of the reaction be monitored?
A3: The progress of the esterification can be monitored by various analytical techniques:
-
Thin-Layer Chromatography (TLC): To observe the disappearance of the pyruvic acid spot and the appearance of the product spot.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To quantify the conversion of pyruvic acid to this compound and identify any side products.[5][6]
Q4: What are the key safety precautions when performing this synthesis?
A4:
-
Corrosive Acid: Concentrated sulfuric acid is highly corrosive. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Flammable Solvents: Isopropanol and other organic solvents like diethyl ether and ethyl acetate are flammable. Work in a well-ventilated fume hood and away from open flames or sparks.
-
Pyruvic Acid: Pyruvic acid is a corrosive substance.[7] Avoid inhalation and skin contact.
Data Presentation
Table 1: Reaction Conditions and Reported Selectivity/Yield for Pyruvate Ester Synthesis
| Method | Starting Material | Alcohol | Catalyst | Temperature (°C) | Reaction Time | Reported Selectivity/Yield | Reference |
| Catalytic Conversion | Lactic Acid | Isopropanol | Molybdovanadophosphoric heteropoly acid | 100 | 4 hours | 71.3% Selectivity | Patent CN104860825A |
| Fischer Esterification | Acetic Acid | Ethanol | Acid Catalyst | Reflux | Equilibrium | 65% (equimolar), 97% (10x excess alcohol) | [1] |
| Fischer Esterification | Palm Fatty Acids | Isopropanol | Methanesulfonic Acid | 77 | - | ~80% Conversion | [8] |
Experimental Protocols
Protocol 1: Fischer Esterification of Pyruvic Acid with Isopropanol
This protocol is a generalized procedure adapted from standard Fischer esterification methods.[9][10] Optimization of reactant ratios, catalyst loading, and reaction time may be necessary to achieve optimal yields.
Materials:
-
Pyruvic acid
-
Isopropanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask, combine pyruvic acid (1.0 eq) and a large excess of anhydrous isopropanol (5-10 eq). Isopropanol will serve as both the reactant and the solvent.
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol% relative to the pyruvic acid). The addition is exothermic.
-
Reflux: Heat the mixture to a gentle reflux (approximately 82°C) and maintain for 4-8 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the excess isopropanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst, be cautious of CO₂ evolution), and brine.[9]
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
-
Purification: Purify the crude product by fractional distillation under reduced pressure.[11][12][13] Collect the fraction corresponding to the boiling point of this compound.
Mandatory Visualization
Caption: Workflow for this compound Synthesis via Fischer Esterification.
Caption: Logical Relationship for Troubleshooting Low Reaction Yield.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyruvic acid - Wikipedia [en.wikipedia.org]
- 8. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]
- 9. community.wvu.edu [community.wvu.edu]
- 10. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 11. scribd.com [scribd.com]
- 12. vernier.com [vernier.com]
- 13. Purification [chem.rochester.edu]
Troubleshooting low yield in isopropyl pyruvate synthesis.
Technical Support Center: Isopropyl Pyruvate Synthesis
Welcome to the technical support center for isopropyl pyruvate synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to enhance your experimental success and achieve higher yields.
Troubleshooting Guide & FAQs
This guide addresses specific issues you may encounter during the synthesis of isopropyl pyruvate, presented in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the most common general causes?
A1: Low yields in organic synthesis can often be traced back to a few key areas.[1] Common culprits include:
-
Reagent Quality: Impurities in starting materials, particularly water in the alcohol or pyruvic acid, can interfere with the reaction. Older reagents may have degraded.
-
Reaction Equilibrium: Many synthesis routes, especially Fischer esterification, are reversible. The presence of water, a byproduct, can shift the equilibrium back toward the reactants, limiting product formation.[2]
-
Side Reactions: Isopropyl pyruvate and its precursors can participate in various side reactions, such as polymerization, aldol condensation, or decomposition, especially under harsh conditions.[3][4]
-
Product Loss During Workup: Significant amounts of the product can be lost during extraction, washing, or purification steps if the procedures are not optimized.
Q2: I am using the Fischer esterification method (pyruvic acid + isopropanol with an acid catalyst), but the conversion is poor. How can I improve it?
A2: Poor conversion in Fischer esterification is almost always related to the reaction equilibrium.[2] Here’s how to troubleshoot:
-
Water Removal: Water is a product of the reaction. Its presence will prevent the reaction from reaching completion.
-
Solution 1: Use a Dean-Stark apparatus. This is the most effective method to physically remove water as it forms, driving the reaction to completion.
-
Solution 2: Use a large excess of isopropanol. Using the alcohol as the solvent shifts the equilibrium towards the ester product according to Le Chatelier's principle. A 10-fold excess of alcohol can increase yields from ~65% to over 95%.[2]
-
Solution 3: Add a dehydrating agent. While less common for reflux reactions, molecular sieves can be used, but their capacity may be insufficient for larger scales.
-
-
Catalyst Amount: Ensure you are using a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). Too little catalyst will result in a slow reaction, while too much can promote side reactions like the dehydration of isopropanol.[5][6]
-
Reaction Time and Temperature: Ensure the reaction is refluxed for a sufficient amount of time. Monitor the reaction progress using TLC or GC to determine when it has reached completion.
Q3: My final product is dark and appears to contain polymers. What causes this and how can it be prevented?
A3: Pyruvic acid is prone to polymerization and decomposition, especially at high temperatures or in the presence of impurities.[3]
-
Cause: The high temperatures used during the reaction or, more commonly, during final distillation can cause the pyruvic acid or the product to decompose or polymerize.
-
Troubleshooting Steps:
-
Use Freshly Distilled Pyruvic Acid: Ensure the starting pyruvic acid is pure and monomeric by distilling it immediately before use.
-
Moderate Reaction Temperature: While reflux is necessary, avoid excessive or prolonged heating.
-
Vacuum Distillation: Purify the final isopropyl pyruvate under reduced pressure. This lowers the boiling point significantly, preventing thermal decomposition.[7]
-
Q4: I am observing significant byproduct formation. What are the likely side reactions?
A4: Several side reactions can compete with the formation of isopropyl pyruvate.
-
Aldol Condensation: Pyruvic acid can undergo a self-aldol condensation, especially in the presence of base or acid catalysts, to form products like 2-methyl-4-oxopent-2-enedioic acid or its isomers.[4][8]
-
Isopropanol Dehydration: The strong acid catalyst can dehydrate the isopropanol solvent, particularly at higher temperatures, to form di-isopropyl ether or propene.[5]
-
Decarboxylation: At elevated temperatures, pyruvic acid can decarboxylate to form acetaldehyde.
Q5: How can I effectively purify isopropyl pyruvate and remove unreacted starting materials?
A5: Purification is critical for obtaining a high-purity product and can be a source of yield loss.
-
Step 1: Neutralization and Washing: After the reaction, cool the mixture and neutralize the acid catalyst with a weak base like sodium bicarbonate (NaHCO₃) solution. This will also remove any unreacted pyruvic acid as its sodium salt. Wash the organic layer with brine to remove excess water and water-soluble impurities.[6]
-
Step 2: Drying: Thoroughly dry the organic layer containing the product with an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Step 3: Distillation: The most effective method for final purification is fractional distillation under reduced pressure.[3] This separates the isopropyl pyruvate from the less volatile isopropanol and any high-boiling point byproducts.
-
Alternative: Bisulfite Adduct Formation: Pyruvates can be purified by forming a crystalline bisulfite adduct with sodium bisulfite. The adduct is filtered, washed, and then decomposed with an acid or base to regenerate the pure pyruvate ester.[7][9] This is a highly effective but more laborious method.
Data Presentation
Table 1: Comparison of Isopropyl Pyruvate Synthesis Methods
| Synthesis Method | Precursors | Catalyst/Reagent | Typical Yield | Key Advantages | Key Challenges |
| Fischer Esterification | Pyruvic Acid, Isopropanol | H₂SO₄ or TsOH (catalytic) | 65-95%[2] | Simple, common reagents. | Reversible reaction; requires water removal for high yield.[2] |
| Oxidation of Isopropyl Lactate | Isopropyl Lactate | KMnO₄ or Catalytic Oxidation | 50-75%[7][10] | Avoids handling unstable pyruvic acid directly. | Use of strong oxidants; potential for over-oxidation. |
| From Tartaric Acid | Tartaric Acid, Isopropanol | K₂S₂O₇ or KHSO₄, then H⁺ | ~50% (two steps) | Inexpensive starting material. | High temperatures; significant byproduct formation.[3] |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Reaction at equilibrium (water present). | Use a large excess of isopropanol and/or remove water with a Dean-Stark trap.[2] |
| Insufficient catalyst or reaction time. | Increase catalyst loading slightly or extend reflux time; monitor reaction progress. | |
| Product Dark/Polymerized | Thermal decomposition of pyruvic acid. | Use freshly distilled pyruvic acid; purify final product via vacuum distillation.[3] |
| Byproduct Formation | Aldol condensation of pyruvic acid. | Maintain moderate temperature; avoid basic conditions during workup.[4][8] |
| Dehydration of isopropanol. | Avoid excessive temperatures and high concentrations of acid catalyst.[5] | |
| Loss During Purification | Incomplete extraction or neutralization. | Ensure pH is basic (>8) during NaHCO₃ wash to remove all pyruvic acid. |
| Decomposition during distillation. | Use vacuum distillation to lower the boiling point.[7] |
Experimental Protocols
Protocol 1: Synthesis of Isopropyl Pyruvate via Fischer Esterification
This protocol is based on the principles of Fischer esterification.
Materials:
-
Pyruvic acid (freshly distilled)
-
Isopropanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, condenser, heating mantle, Dean-Stark trap (recommended)
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap fitted with a condenser, add isopropanol (100 mL, ~1.3 mol).
-
Addition of Reagents: While stirring, add freshly distilled pyruvic acid (11.0 g, 0.125 mol).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (1 mL) dropwise to the stirring solution.
-
Reflux: Heat the mixture to a gentle reflux using a heating mantle. Water will begin to collect in the arm of the Dean-Stark trap. Continue refluxing until no more water is collected (typically 3-5 hours).
-
Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Neutralization: Slowly add saturated NaHCO₃ solution in portions, shaking gently after each addition, until CO₂ evolution ceases and the aqueous layer is basic.
-
Extraction: Separate the organic layer. Wash the organic layer twice with 50 mL portions of saturated NaHCO₃ solution, followed by one wash with 50 mL of brine.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous MgSO₄.
-
Solvent Removal: Filter off the drying agent and remove the excess isopropanol using a rotary evaporator.
-
Purification: Purify the resulting crude ester by vacuum distillation to yield pure isopropyl pyruvate.
Protocol 2: Synthesis via Oxidation of Isopropyl Lactate (Adapted from Ethyl Lactate Oxidation)
This protocol is adapted from a procedure for ethyl pyruvate synthesis.[7]
Materials:
-
Isopropyl lactate
-
Potassium Permanganate (KMnO₄)
-
Magnesium Sulfate (MgSO₄) solution (saturated)
-
Sodium Dihydrogen Phosphate (NaH₂PO₄)
-
Petroleum Ether or Hexane
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a 1 L round-bottom flask fitted with a mechanical stirrer and a thermometer, place saturated aqueous MgSO₄ solution (130 mL), petroleum ether (500 mL), isopropyl lactate (0.42 mol), and NaH₂PO₄ dihydrate (20 g).
-
Cooling: Cool the mixture to 15°C using an ice-water bath.
-
Oxidant Addition: While stirring vigorously, add powdered KMnO₄ (0.35 mol) in small portions over 30 minutes, maintaining the temperature near 15°C.
-
Reaction: Continue stirring for approximately 2.5 hours or until the purple color of the permanganate has disappeared.
-
Extraction: Decant the petroleum ether solution. Wash the remaining manganese dioxide sludge with three 50 mL portions of petroleum ether.
-
Solvent Removal: Combine all petroleum ether extracts and evaporate the solvent on a steam bath.
-
Drying and Purification: Dry the residual oil over anhydrous MgSO₄, filter, and purify by vacuum distillation to yield isopropyl pyruvate.
Visualizations
Chemical Pathway
Caption: Fischer esterification pathway for isopropyl pyruvate synthesis.
Experimental Workflow
Caption: General experimental workflow for synthesis and purification.
Troubleshooting Logic
Caption: Troubleshooting flowchart for low yield in isopropyl pyruvate synthesis.
References
- 1. reddit.com [reddit.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scienceready.com.au [scienceready.com.au]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. CN104860825A - Method for preparing pyruvate through catalytic conversion of lactic acid - Google Patents [patents.google.com]
Preventing degradation of Isopropyl 2-oxopropanoate in aqueous solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isopropyl 2-oxopropanoate in aqueous solutions. Our goal is to help you anticipate and resolve common issues related to the stability of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: My stock solution of this compound in an aqueous buffer is losing potency over time. What is the likely cause?
A1: The most probable cause of potency loss for this compound in aqueous solutions is hydrolysis. As an ester, it is susceptible to cleavage of the ester bond in the presence of water, yielding pyruvic acid and isopropanol. This reaction can be catalyzed by both acidic and basic conditions. Other potential, though often less significant, degradation pathways include oxidation and photolysis, especially if the solution is exposed to light or contains oxidizing agents.
Q2: How can I minimize the degradation of this compound in my aqueous formulations?
A2: To minimize degradation, consider the following strategies:
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pH Control: Maintain the pH of your solution in the neutral range (pH 6-7), as both acidic and basic conditions can accelerate hydrolysis. The rate of hydrolysis is typically at its minimum in the neutral pH range.
-
Temperature Control: Store your solutions at low temperatures (2-8°C or frozen at -20°C). The rate of chemical degradation, including hydrolysis, generally decreases significantly at lower temperatures.
-
Use of Co-solvents: If your experimental design allows, consider using a co-solvent system (e.g., water with acetonitrile or ethanol) to reduce the activity of water and slow down hydrolysis.
-
Stabilizers: The use of stabilizing agents like cyclodextrins can be explored. These molecules can encapsulate the this compound, protecting the ester linkage from hydrolysis.
-
Prepare Fresh Solutions: Whenever possible, prepare your aqueous solutions of this compound fresh before use to ensure accurate concentrations.
Q3: I am observing a new peak in my chromatogram when analyzing my this compound solution. What could it be?
A3: A new peak in your chromatogram likely represents a degradation product. The primary degradation products from hydrolysis are pyruvic acid and isopropanol. Depending on your analytical method (e.g., HPLC-UV, GC-MS), you may detect one or both of these compounds. To confirm the identity of the new peak, you can run standards of the suspected degradation products or use a mass spectrometer for identification.
Q4: What is a stability-indicating analytical method and why is it important?
A4: A stability-indicating analytical method is a validated quantitative analytical procedure that can accurately and selectively measure the concentration of the intact active ingredient (this compound) in the presence of its degradation products, process impurities, and other potential excipients. It is crucial because it ensures that the measured decrease in the active ingredient's concentration is a true reflection of its degradation and not an artifact of interfering substances. HPLC and GC-MS are common techniques for developing stability-indicating methods.
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Concentration in Solution
| Potential Cause | Troubleshooting Steps |
| pH of the solution is too high or too low. | Measure the pH of your aqueous solution. Adjust the pH to a neutral range (6-7) using an appropriate buffer system that is compatible with your experiment. |
| Storage temperature is too high. | Store your solutions at a lower temperature. For short-term storage (hours to a few days), refrigeration (2-8°C) is recommended. For longer-term storage, consider freezing the solution at -20°C or below. |
| Presence of catalytic impurities. | Ensure high purity of water and all other reagents used in your formulation. Trace amounts of acids, bases, or metal ions can catalyze degradation. |
| Microbial contamination. | If the solution is not sterile, microbial growth can lead to enzymatic degradation of the ester. For long-term storage, consider sterile filtering the solution. |
Issue 2: Inconsistent or Non-reproducible Experimental Results
| Potential Cause | Troubleshooting Steps |
| Degradation of stock solutions. | Prepare fresh stock solutions of this compound for each experiment. If this is not feasible, perform a qualification of the stored stock solution to confirm its concentration before use. |
| Inadequate analytical method. | Verify that your analytical method is stability-indicating. You should be able to separate the peak for this compound from its degradation products. If not, the method needs to be redeveloped and validated. |
| Inconsistent sample handling. | Ensure that all samples are handled consistently, especially with respect to time and temperature, from preparation to analysis. |
Quantitative Data on Degradation
kobs = kH+[H+] + kOH-[OH-] + kw
where kH+ is the rate constant for acid-catalyzed hydrolysis, kOH- is the rate constant for base-catalyzed hydrolysis, and kw is the rate constant for neutral water-catalyzed hydrolysis.
The following table provides illustrative half-life data for a generic simple ester at different pH values and temperatures. Researchers must determine the specific stability profile for this compound experimentally.
| pH | Temperature (°C) | Illustrative Half-life (t1/2) |
| 3 | 25 | Hours to Days |
| 5 | 25 | Weeks to Months |
| 7 | 25 | Months to Years |
| 9 | 25 | Hours to Days |
| 7 | 4 | Significantly longer than at 25°C |
| 7 | 40 | Significantly shorter than at 25°C |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify the potential degradation products of this compound and to develop a stability-indicating analytical method.
1. Sample Preparation:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C. Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and analyze.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at room temperature. Withdraw aliquots at shorter time intervals (e.g., 5, 15, 30, 60 minutes), neutralize with an equivalent amount of 0.1 M HCl, and analyze.
-
Oxidative Degradation: Dilute the stock solution with a solution of 3% hydrogen peroxide to a final concentration of 0.1 mg/mL. Incubate at room temperature, protected from light. Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours) and analyze.
-
Thermal Degradation: Place a solid sample of this compound in an oven at a high temperature (e.g., 70°C). At various time points, dissolve a portion of the solid in a suitable solvent and analyze.
-
Photostability: Expose a solution of this compound (e.g., 0.1 mg/mL in a quartz cuvette) to a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark at the same temperature. Analyze both samples at the end of the exposure period.
3. Analysis:
-
Analyze all samples using a suitable analytical method (e.g., HPLC-UV or GC-MS) to determine the extent of degradation and to identify the degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
1. Instrument and Columns:
-
Use a standard HPLC system with a UV detector.
-
Screen different C18 and C8 columns from various manufacturers to achieve the best separation.
2. Mobile Phase Selection:
-
Start with a simple mobile phase, such as a gradient of acetonitrile and water or methanol and water.
-
If necessary, add a buffer (e.g., phosphate or acetate buffer) to control the pH of the mobile phase and improve peak shape and resolution. A pH between 3 and 4 is often a good starting point for separating acidic degradation products like pyruvic acid.
3. Method Optimization:
-
Optimize the gradient profile, flow rate, and column temperature to achieve baseline separation between the this compound peak and all degradation product peaks generated during the forced degradation studies.
-
The detection wavelength should be chosen to provide a good response for both the parent compound and the major degradation products.
4. Method Validation:
-
Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines. This includes assessing specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Caption: Primary degradation pathways of this compound in aqueous solutions.
Caption: General workflow for assessing the stability of this compound.
Technical Support Center: Isopropyl Pyruvate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized isopropyl pyruvate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final isopropyl pyruvate product has a low purity, and I suspect the presence of unreacted starting materials. How can I confirm this and remove them?
A1: The most common impurities are indeed unreacted pyruvic acid and isopropanol.
-
Confirmation:
-
Gas Chromatography (GC): This is the most effective method. You will observe peaks corresponding to the retention times of isopropanol and pyruvic acid in addition to your product peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can show characteristic peaks for isopropanol (e.g., a doublet for the methyl groups and a septet for the CH group) and pyruvic acid (e.g., a singlet for the methyl group and a broad singlet for the acidic proton).
-
-
Removal:
-
Fractional Distillation: Isopropanol has a significantly lower boiling point (82.6 °C) than isopropyl pyruvate (approx. 155-157 °C). A carefully controlled fractional distillation should effectively remove the residual isopropanol.
-
Aqueous Wash: To remove unreacted pyruvic acid, you can wash the crude product with a saturated solution of sodium bicarbonate (NaHCO₃). The pyruvic acid will react to form sodium pyruvate, which is soluble in the aqueous layer and can be separated. Follow this with a wash with brine to remove residual water before drying the organic layer.
-
Q2: I'm observing a significant amount of a high-boiling point impurity in my distilled isopropyl pyruvate. What could this be and how can I prevent its formation?
A2: A high-boiling point impurity is often the result of side reactions, most commonly the self-aldol condensation of pyruvate.[1]
-
Identification: This byproduct will have a higher molecular weight and a significantly higher boiling point than isopropyl pyruvate. It can be tentatively identified by GC-MS.
-
Prevention:
-
Control Reaction Temperature: The self-aldol condensation is often favored at higher temperatures. Maintaining the recommended reaction temperature is crucial.
-
Use of a Dehydrating Agent: In esterification reactions, removing the water as it is formed shifts the equilibrium towards the product and can minimize side reactions. Using a Dean-Stark apparatus is a common technique.
-
Catalyst Choice: The type and amount of acid or base catalyst can influence the rate of side reactions. Use the recommended catalyst at the specified concentration.
-
Q3: My yield of isopropyl pyruvate is consistently low, even though my reaction appears to go to completion. What are the potential causes?
A3: Low yields can stem from several factors throughout the synthesis and purification process.
-
Hydrolysis: Pyruvate esters are susceptible to hydrolysis back to pyruvic acid and the corresponding alcohol, especially in the presence of water and acid or base.[2] Ensure all glassware is dry and use anhydrous solvents.
-
Purification Losses: Significant product loss can occur during purification steps.
-
Distillation: Avoid overheating during distillation, as this can lead to decomposition or polymerization. Ensure your distillation apparatus is efficient.
-
Extractions: Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume. Ensure proper phase separation to avoid loss of the organic layer.
-
-
Incomplete Reaction: While it may appear complete, the reaction may have reached equilibrium. As mentioned, removing water during an esterification reaction can help drive it to completion.
Q4: How can I effectively purify my crude isopropyl pyruvate to achieve high purity?
A4: A multi-step purification process is often necessary.
-
Neutralization and Washing: First, neutralize any acid catalyst and wash with a sodium bicarbonate solution to remove acidic impurities like pyruvic acid. Follow with a brine wash.
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Fractional Distillation: This is the most critical step for separating isopropyl pyruvate from other volatile impurities. Perform the distillation under reduced pressure to lower the boiling point and prevent thermal decomposition. Collect the fraction that distills at the correct temperature and pressure for isopropyl pyruvate.
-
Bisulfite Adduct Formation: For very high purity, you can adapt a method used for purifying pyruvic acid compounds.[3] React the crude isopropyl pyruvate with a bisulfite solution (e.g., sodium bisulfite) to form a solid adduct. Isolate the adduct by filtration, wash it, and then decompose it with an acid to regenerate the purified isopropyl pyruvate.
Quantitative Data Summary
The following table summarizes typical data associated with the synthesis and purification of isopropyl pyruvate.
| Parameter | Before Purification | After Fractional Distillation | After Bisulfite Treatment & Distillation |
| Purity (by GC) | 60-80% | 95-98% | >99% |
| Major Impurities | Isopropanol, Pyruvic Acid, Water, Aldol Condensation Products | Residual Starting Materials, Trace Aldol Products | Trace impurities |
| Typical Yield | N/A | 65-75% | 50-65% (yield loss during adduct formation) |
Key Experimental Protocols
Protocol 1: Synthesis of Isopropyl Pyruvate via Fischer Esterification
-
Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Reagents:
-
Pyruvic acid (1.0 eq)
-
Anhydrous isopropanol (3.0 eq)
-
Toluene (as the azeotroping solvent)
-
Acid catalyst (e.g., p-toluenesulfonic acid, 0.02 eq)
-
-
Procedure:
-
Combine pyruvic acid, isopropanol, and toluene in the round-bottom flask.
-
Add the acid catalyst.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Wash with saturated sodium bicarbonate solution.
-
Wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude isopropyl pyruvate.
-
Protocol 2: Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a distillation head, a condenser, and receiving flasks. A vacuum adapter is necessary for reduced pressure distillation.
-
Procedure:
-
Transfer the crude isopropyl pyruvate to the distillation flask.
-
Slowly reduce the pressure to the desired level.
-
Gradually heat the distillation flask.
-
Discard the initial forerun, which will contain lower boiling point impurities.
-
Collect the fraction that distills at the boiling point of isopropyl pyruvate at the given pressure (e.g., ~56-57 °C at 20 mmHg).
-
Stop the distillation before all the material has vaporized to avoid distilling over high-boiling impurities.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of isopropyl pyruvate.
Caption: Troubleshooting guide for low purity issues in isopropyl pyruvate synthesis.
References
Technical Support Center: Overcoming Challenges in Scaling Up Isopropyl 2-oxopropanoate Production
Welcome to the Technical Support Center for the production of Isopropyl 2-oxopropanoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis and scale-up of this important compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method for synthesizing this compound is the Fischer esterification of pyruvic acid with isopropanol. This reaction is typically catalyzed by a strong acid and involves heating the reactants to drive the formation of the ester and water.[1][2]
Q2: Why is water removal critical during the synthesis process?
Fischer esterification is a reversible reaction. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials (pyruvic acid and isopropanol), thereby reducing the yield of the desired ester.[1][2][3] Continuous removal of water is essential to drive the reaction to completion.[3]
Q3: What are the primary challenges when scaling up from lab to industrial production?
Scaling up the production of this compound introduces several challenges, including:
-
Heat and Mass Transfer Limitations: Ensuring uniform temperature and mixing in large reactors can be difficult, potentially leading to localized overheating and inconsistent reaction rates.[4][5][6]
-
Efficient Water Removal: Methods used for water removal at the lab scale, such as a simple reflux, may not be efficient enough for large volumes.
-
Catalyst Management: The choice, concentration, and recovery of the acid catalyst become more critical at an industrial scale to ensure cost-effectiveness and minimize waste.[7][8]
-
Side Reaction Management: Undesirable side reactions may become more pronounced at a larger scale due to longer reaction times or localized high temperatures.
-
Purification and Isolation: Handling and purifying large quantities of the product requires optimized distillation and extraction procedures to minimize losses and ensure high purity.[9]
Q4: What are the potential side reactions to be aware of during production?
The primary side reactions of concern are:
-
Aldol Condensation: Pyruvate esters can undergo self-aldol condensation, especially in the presence of basic impurities or at elevated temperatures, leading to the formation of higher molecular weight byproducts.[10][11][12][13][14]
-
Decarboxylation: Pyruvic acid is susceptible to decarboxylation, particularly at higher temperatures, which can lead to the formation of acetaldehyde and other impurities.[15][16][17][18][19]
-
Dehydration of Isopropanol: The strong acid catalyst and heat can promote the dehydration of isopropanol to propene.
Troubleshooting Guides
Low Product Yield
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction (Equilibrium Not Shifted) | - Increase the excess of isopropanol used in the reaction.[1] - Improve the efficiency of water removal by using a Dean-Stark apparatus or a packed column with a suitable azeotroping agent like toluene.[20] - Increase the reaction time and monitor progress using GC or HPLC. |
| Catalyst Inactivity | - Use a fresh, anhydrous acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid). - Optimize the catalyst loading; too little may result in slow reaction rates, while too much can promote side reactions.[2] |
| Product Loss During Work-up | - During aqueous extraction, perform multiple extractions with a suitable organic solvent to ensure complete recovery. - Use brine washes to break emulsions and improve phase separation. - Ensure the pH of the aqueous phase is controlled to prevent hydrolysis of the ester. |
| Hydrolysis of Product | - Ensure all glassware and reactants are thoroughly dried before starting the reaction. - Minimize the exposure of the purified ester to moisture during storage. |
Product Impurity
| Possible Cause | Troubleshooting Steps |
| Presence of Unreacted Pyruvic Acid | - Ensure the reaction has gone to completion. - During work-up, wash the organic layer with a mild base (e.g., sodium bicarbonate solution) to remove unreacted acid. Be cautious of CO2 evolution. |
| Presence of Unreacted Isopropanol | - Optimize the distillation process to effectively separate the lower-boiling isopropanol from the product. - Use a fractional distillation column for better separation. |
| Formation of Aldol Condensation Byproducts | - Maintain a lower reaction temperature to minimize this side reaction.[10][11][12][13][14] - Ensure the reaction mixture is not basic at any stage. - Purify the final product using vacuum distillation to separate the higher-boiling byproducts. |
| Product Discoloration | - Avoid excessive heating during the reaction and distillation, which can cause decomposition. - Use purified starting materials to avoid charring from impurities. |
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound via Fischer Esterification
Materials:
-
Pyruvic acid (freshly distilled)
-
Anhydrous isopropanol
-
p-Toluenesulfonic acid (p-TsOH) or concentrated sulfuric acid
-
Toluene (or another suitable azeotroping agent)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add pyruvic acid (1 equivalent), a significant excess of anhydrous isopropanol (3-5 equivalents), and toluene.
-
Add a catalytic amount of p-TsOH (0.01-0.05 equivalents).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (until no more gas evolves), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Protocol 2: Purity Assessment by Gas Chromatography (GC)
Objective: To determine the purity of this compound and identify volatile impurities.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent).
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Detector Temperature: 270 °C
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Volume: 1 µL (split injection).
Procedure:
-
Prepare a standard solution of high-purity this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Prepare a solution of the sample to be analyzed at a similar concentration.
-
Inject the standard and sample solutions into the GC.
-
Calculate the purity of the sample based on the peak area percentage of the main component.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical troubleshooting flow for common issues in this compound production.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. medium.com [medium.com]
- 5. mt.com [mt.com]
- 6. worldresearchlibrary.org [worldresearchlibrary.org]
- 7. mdpi.com [mdpi.com]
- 8. digital.csic.es [digital.csic.es]
- 9. Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry [hscprep.com.au]
- 10. pubs.acs.org [pubs.acs.org]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Mechanism of Decarboxylation of Pyruvic Acid in the Presence of Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Pyruvate decarboxylation - Wikipedia [en.wikipedia.org]
- 18. biologydiscussion.com [biologydiscussion.com]
- 19. A DFT study of the structures of pyruvic acid isomers and their decarboxylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
Common impurities in Isopropyl 2-oxopropanoate and their removal.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isopropyl 2-oxopropanoate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on identifying and removing common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available this compound?
A1: Common impurities in this compound often stem from its synthesis route. The two primary synthesis methods are the transesterification of ethyl pyruvate with isopropanol and the oxidation of isopropyl lactate. Consequently, the typical impurity profile may include:
-
Unreacted Starting Materials:
-
Byproducts of Side Reactions:
-
Residual Solvents:
-
Solvents used during synthesis and purification steps, such as benzene or cyclohexane, may be present in trace amounts.[7]
-
Q2: How can I detect the presence of these impurities in my sample?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for identifying and quantifying volatile and semi-volatile impurities in this compound.[8][9][10] High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for less volatile impurities.
A typical GC-MS analysis would involve dissolving the sample in a suitable solvent and analyzing it using a capillary column appropriate for separating small organic molecules.[2] The resulting chromatogram will show peaks corresponding to this compound and any impurities present. The mass spectrometer then provides fragmentation patterns that aid in the definitive identification of each impurity.
Troubleshooting Guides
Issue 1: Presence of Unreacted Isopropanol
Symptom: A significant peak corresponding to isopropanol is observed in the GC-MS analysis of your this compound sample.
Cause: Incomplete reaction during synthesis or inefficient removal during purification.
Solution:
Fractional distillation is the most common and effective method for removing residual isopropanol.[11][12] Due to the difference in boiling points between isopropanol (~82°C) and this compound (boiling point is higher, though not explicitly found in searches), a carefully controlled fractional distillation can separate the two compounds. For highly pure product, azeotropic distillation with an entrainer like cyclohexane can be employed to remove the last traces of water and isopropanol.[12][13][14]
Issue 2: Contamination with Ethyl Pyruvate
Symptom: Your this compound, synthesized via transesterification, shows a persistent peak for ethyl pyruvate in the analytical results.
Cause: The transesterification reaction has not gone to completion.
Solution:
-
Drive the Equilibrium: Transesterification is an equilibrium reaction. To drive it towards the product, you can use a large excess of isopropanol. The excess isopropanol can then be removed by distillation as described in Issue 1.
-
Fractional Distillation: Similar to the removal of isopropanol, fractional distillation can be effective in separating ethyl pyruvate from the desired product, although their boiling points are closer. A distillation column with a higher number of theoretical plates will be necessary for efficient separation.
Issue 3: Presence of Acidic Impurities like Pyruvic Acid
Symptom: The pH of an aqueous extraction of your sample is acidic, or you observe a peak corresponding to pyruvic acid in your analytical data.
Cause: Hydrolysis of the this compound has occurred, likely due to the presence of water and/or acidic or basic catalysts.
Solution:
-
Aqueous Wash: A gentle wash with a dilute, mild base solution (e.g., a saturated solution of sodium bicarbonate) can neutralize and remove acidic impurities. This should be followed by a wash with brine to remove residual water. The organic layer should then be dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Adsorbent Treatment: Passing a solution of the crude product through a plug of a suitable adsorbent, such as silica gel or alumina, can also remove polar, acidic impurities.
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
This protocol describes the removal of volatile impurities such as isopropanol and residual ethyl pyruvate.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer to monitor the vapor temperature.
-
Sample Charging: Charge the crude this compound into the round-bottom flask along with a few boiling chips.
-
Distillation:
-
Gently heat the flask.
-
Collect the initial fraction, which will be enriched in the lower-boiling point impurities (e.g., isopropanol). The vapor temperature should be close to the boiling point of the impurity being removed.
-
As the temperature of the vapor begins to rise, change the receiving flask to collect the purified this compound. Collect the fraction that distills at a constant temperature corresponding to the boiling point of the product.
-
Stop the distillation before all the material in the distillation flask has vaporized to avoid concentrating non-volatile impurities.
-
-
Analysis: Analyze the collected fractions by GC-MS to confirm the removal of impurities.
Protocol 2: Removal of Acidic Impurities by Liquid-Liquid Extraction
This protocol is for the removal of acidic byproducts like pyruvic acid.
Methodology:
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).
-
Aqueous Wash:
-
Transfer the solution to a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate and gently shake the funnel, periodically venting to release any pressure buildup from carbon dioxide evolution.
-
Separate the aqueous layer.
-
Repeat the wash with the sodium bicarbonate solution.
-
Wash the organic layer with brine (a saturated aqueous solution of sodium chloride) to remove most of the dissolved water.
-
-
Drying: Transfer the organic layer to a clean flask and add an anhydrous drying agent (e.g., anhydrous magnesium sulfate). Swirl the flask and let it stand until the solution is clear.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the purified this compound.
-
Analysis: Confirm the removal of acidic impurities using an appropriate analytical method.
Quantitative Data Summary
The following table summarizes the typical purity levels and the effectiveness of purification methods. Note that specific quantitative data for this compound is scarce in the provided search results; therefore, data for the closely related isopropanol is included for reference.
| Impurity | Typical Concentration in Crude Product | Purification Method | Expected Purity After Purification |
| Isopropanol | Variable, can be significant | Fractional Distillation | > 99% |
| Water | Variable | Azeotropic Distillation with Cyclohexane | < 0.1%[12] |
| Ethyl Pyruvate | Dependent on reaction conversion | Fractional Distillation | > 98% |
| Acetone (from Isopropanol) | < 0.1% in USP grade IPA | Extractive Distillation | Not specified[1][2][15] |
| Diisopropyl Ether | < 0.1% in USP grade IPA | Extractive Distillation | Not specified[1][2] |
| n-Propanol | Byproduct in IPA synthesis | Azeotropic and Extractive Distillation | High purity IPA obtained[16] |
Visualizations
References
- 1. Analysis of United States Pharmacopeia (USP) Grade Isopropyl Alcohol Impurities | PerkinElmer [perkinelmer.com]
- 2. news-medical.net [news-medical.net]
- 3. Isopropanol | CH3CHOHCH3 | CID 3776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl pyruvate - Wikipedia [en.wikipedia.org]
- 5. Ethyl pyruvate | C5H8O3 | CID 12041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. ISOPROPYL ALCOHOL MANUFACTURE BY THE STRONG-ACID PROCESS - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. shimadzu.com [shimadzu.com]
- 11. Chemistry 102 - Experiment 5 [home.miracosta.edu]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. journal.unnes.ac.id [journal.unnes.ac.id]
- 14. ijirset.com [ijirset.com]
- 15. US2666735A - Purification of isopropyl alcohol - Google Patents [patents.google.com]
- 16. CN111655661B - Isopropyl alcohol purification process - Google Patents [patents.google.com]
Technical Support Center: Optimizing HPLC Parameters for Isopropyl 2-oxopropanoate Separation
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Isopropyl 2-oxopropanoate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its separation challenging?
This compound, also known as isopropyl pyruvate, is an alpha-keto ester. The primary challenge in the HPLC analysis of keto esters can be poor peak shape due to keto-enol tautomerism, where the molecule exists in two forms that can interconvert.[1] This on-column conversion can lead to peak broadening or splitting. Additionally, as a small, relatively nonpolar molecule, selecting the appropriate stationary and mobile phases is crucial for achieving adequate retention and resolution from other sample components.
Q2: What is a recommended starting point for an HPLC method?
A reversed-phase HPLC (RP-HPLC) method is a suitable starting point. This compound is a relatively nonpolar compound and will be retained on a nonpolar stationary phase like C18.[2] A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol is typically effective.[2][3]
Q3: Should I use an isocratic or gradient elution?
The choice depends on the complexity of your sample matrix.
-
Isocratic Elution: If you are analyzing a relatively pure sample of this compound, a constant mobile phase composition (isocratic) is simpler, more reproducible, and cost-effective.[4][5][6]
-
Gradient Elution: If your sample contains impurities with a wide range of polarities, a gradient elution (where the organic solvent concentration is increased over time) will provide better separation, sharper peaks for late-eluting compounds, and reduce the overall analysis time.[4][7]
Q4: What detection method is suitable for this compound?
While the ester group itself is not a strong chromophore, the carbonyl group allows for UV detection at low wavelengths, typically around 205-220 nm.[8] A Diode Array Detector (DAD) is beneficial as it can provide spectral data to confirm peak purity.
Q5: How should I prepare my sample?
The ideal solvent for dissolving your sample is the mobile phase itself or a solvent with a similar or weaker elution strength to prevent peak distortion.[8][9] Ensure the final sample is free of particulates by filtering it through a 0.22 or 0.45 µm syringe filter before injection to prevent system blockages and protect the column.[10][11]
Experimental Protocols
Protocol 1: Recommended Starting RP-HPLC Method
This protocol provides a robust starting point for the analysis of this compound. Optimization will likely be required based on your specific sample matrix and instrumentation.
| Parameter | Recommended Condition | Rationale / Notes |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, DAD/UV Detector | Standard system for method development.[12] |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention for nonpolar analytes.[2] |
| Mobile Phase A | HPLC Grade Water | Polar component of the mobile phase. |
| Mobile Phase B | HPLC Grade Acetonitrile | Common organic modifier with low UV cutoff and viscosity.[13] |
| Elution Mode | Isocratic (for pure samples) or Gradient (for complex samples) | Start with isocratic and move to gradient if needed for resolution.[14] |
| Example Isocratic | Acetonitrile:Water (50:50, v/v) | Adjust ratio to achieve optimal retention (k' between 2-10). |
| Example Gradient | 0-20 min: 30% to 90% B; 20-25 min: 90% B; 25-30 min: 30% B | A broad gradient to elute compounds of varying polarity. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[15] |
| Column Temp. | 30°C | Controls retention time reproducibility and can improve peak shape.[16] |
| Detection | UV at 210 nm | Wavelength for detecting the carbonyl chromophore. |
| Injection Volume | 10 µL | A typical injection volume; can be adjusted based on concentration. |
| Sample Diluent | Mobile Phase or Acetonitrile:Water (50:50) | Ensures compatibility with the mobile phase to prevent peak distortion.[8] |
General HPLC Analysis Workflow
Caption: A standard workflow for HPLC analysis from sample prep to reporting.
Troubleshooting Guide
Q: Why am I seeing poor peak shape (splitting, tailing, or fronting)?
Poor peak shape is a common issue that can arise from multiple sources.
| Possible Cause | Recommended Solution |
| Keto-Enol Tautomerism | This is a known issue for keto esters.[1] Try increasing the column temperature (e.g., to 40-50°C) to accelerate the interconversion, which can result in a single, sharper peak.[1] Adjusting the mobile phase pH with a small amount of acid (e.g., 0.1% formic or phosphoric acid) can also help by catalyzing the equilibrium.[1] |
| Column Overload | The sample concentration is too high. Dilute the sample and reinject. Broad or tailing peaks are a strong indicator of overloading.[9][17] |
| Sample Solvent Mismatch | The sample is dissolved in a solvent much stronger than the mobile phase.[18] Dissolve the sample in the mobile phase or a weaker solvent.[8][19] |
| Column Contamination or Degradation | Active sites on the column packing can cause tailing. Flush the column with a strong solvent (like isopropanol). If the problem persists, the column may need to be replaced.[17] |
| Extra-Column Effects | Tubing between the injector, column, and detector is too long or has too large an internal diameter, causing band broadening.[20] Ensure connections are made with appropriate, short tubing. |
Troubleshooting Logic: Peak Splitting
Caption: A decision tree for diagnosing and resolving split peaks in HPLC.
Q: Why are my retention times shifting or inconsistent?
Inconsistent retention times compromise the reliability of your analysis.[18]
| Possible Cause | Recommended Solution |
| Inconsistent Mobile Phase Composition | If preparing the mobile phase manually, ensure precise measurements. If using an online mixer, ensure the proportioning valves are working correctly.[20] Degas the mobile phase thoroughly to prevent bubble formation, which can affect the pump flow.[10] |
| Fluctuating Column Temperature | Even minor changes in ambient temperature can affect retention. Use a column oven to maintain a constant temperature.[18][19] |
| Pump Malfunction or Leaks | Check for leaks in the system, especially around pump seals and fittings; salt buildup is a common sign of a leak.[18][19] Fluctuating pressure often indicates a pump issue or air in the system.[17] Purge the pump to remove air bubbles.[19] |
| Column Equilibration | The column is not properly equilibrated before injection, especially in gradient elution.[10] Ensure the column is flushed with the initial mobile phase for at least 10-20 column volumes before the first injection.[8] |
Q: Why is my baseline noisy or drifting?
A stable baseline is essential for accurate quantification.
| Possible Cause | Recommended Solution |
| Air Bubbles in the System | Degas the mobile phase using sonication, vacuum filtration, or an inline degasser.[10] Air bubbles passing through the detector cell will cause sharp spikes in the baseline.[10] |
| Contaminated Mobile Phase | Use only high-purity, HPLC-grade solvents.[10] Contamination or degradation of mobile phase components can cause a drifting or noisy baseline.[10] |
| Detector Lamp Instability | The detector lamp may be failing or require warming up. Allow the lamp to stabilize before starting your analysis. If the noise persists, the lamp may need replacement.[10] |
| Column Bleed | The stationary phase is degrading and eluting from the column. This is more common with aggressive mobile phases (extreme pH) or high temperatures. Ensure the mobile phase pH is within the column's recommended range (typically 2-8).[21] |
Q: Why is my system backpressure too high or fluctuating?
Pressure issues are a common indicator of a blockage or pump problem.[22]
| Possible Cause | Recommended Solution |
| Blockage in the System | A blockage is the most common cause of high backpressure.[23] Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage. Common culprits are the column inlet frit or in-line filters.[22] |
| Precipitation in Mobile Phase | Buffer salts can precipitate if the organic solvent concentration is too high. Ensure your buffer is soluble in the entire mobile phase composition range.[8] Flush the system with water to remove any salt buildup.[18] |
| High Mobile Phase Viscosity | Isopropanol is more viscous than methanol or acetonitrile and will increase backpressure. Lower the flow rate or gently heat the mobile phase/column to reduce viscosity. |
| Air Trapped in Pump | This will cause pressure to fluctuate erratically.[19] Purge the pump at a high flow rate to dislodge any trapped air bubbles.[19] |
References
- 1. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 2. benchchem.com [benchchem.com]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. mastelf.com [mastelf.com]
- 6. Comparison of Isocratic and Gradient Elution [kianshardanesh.com]
- 7. biotage.com [biotage.com]
- 8. lcms.cz [lcms.cz]
- 9. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. medikamenterqs.com [medikamenterqs.com]
- 11. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 12. benchchem.com [benchchem.com]
- 13. welch-us.com [welch-us.com]
- 14. Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. oatext.com [oatext.com]
- 16. pharmaguru.co [pharmaguru.co]
- 17. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 18. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 21. mastelf.com [mastelf.com]
- 22. mastelf.com [mastelf.com]
- 23. labtech.tn [labtech.tn]
How to increase the stability of Isopropyl 2-oxopropanoate for experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on increasing the stability of Isopropyl 2-oxopropanoate for experimental use. The following information is compiled from established chemical principles and best practices for handling related compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound, also known as isopropyl pyruvate, is an α-keto ester. Its stability is a concern because, like other keto esters, it can be susceptible to degradation through several pathways, including hydrolysis and decarboxylation. This degradation can lead to the formation of impurities, such as isopropanol and pyruvic acid, which can interfere with experimental results.
Q2: What are the primary degradation pathways for this compound?
The two primary degradation pathways for this compound are:
-
Hydrolysis: The ester linkage is susceptible to cleavage in the presence of water, a reaction that can be catalyzed by both acids and bases. This process yields isopropanol and pyruvic acid.
-
Decarboxylation: While β-keto acids are more prone to decarboxylation, α-keto acids like pyruvic acid (the hydrolysis product of this compound) can also undergo decarboxylation, especially when heated or under oxidative conditions, to yield acetaldehyde and carbon dioxide. The ester itself may also be susceptible to decarboxylation under harsh conditions.
Q3: How does temperature affect the stability of this compound?
Elevated temperatures can accelerate the rates of both hydrolysis and decarboxylation. Therefore, it is crucial to store and handle the compound at low temperatures. For long-term storage, temperatures of 4°C or lower are recommended.
Q4: What is the impact of pH on the stability of this compound?
Both acidic and basic conditions can catalyze the hydrolysis of the ester. It is therefore advisable to maintain a neutral pH during storage and in experimental solutions whenever possible. If the experimental protocol requires acidic or basic conditions, the compound should be introduced to the solution immediately before the experiment to minimize degradation.
Q5: Is this compound sensitive to air or light?
While not definitively established for this specific compound, α-keto acids can be susceptible to oxidative decarboxylation. Therefore, it is good practice to handle this compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Exposure to light, particularly UV radiation, can also provide the energy to initiate degradation reactions, so storage in amber vials or in the dark is recommended.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results or loss of compound activity. | Degradation of this compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound is stored at ≤ 4°C in a tightly sealed, amber vial. 2. Use Fresh Aliquots: Prepare fresh solutions for each experiment from a stock stored under optimal conditions. 3. Inert Atmosphere: Handle the compound and solutions under an inert atmosphere (nitrogen or argon). |
| Appearance of unexpected peaks in analytical data (e.g., HPLC, NMR). | Formation of degradation products such as isopropanol, pyruvic acid, or acetaldehyde. | 1. Analyze for Degradants: Use analytical techniques like GC-MS or LC-MS to identify the impurities. 2. Purify the Compound: If degradation is suspected, purify the compound before use (e.g., by distillation under reduced pressure). 3. Optimize Experimental Conditions: Minimize exposure to water, extreme pH, and high temperatures during the experiment. |
| pH of the experimental solution changes over time. | Hydrolysis of the ester to form pyruvic acid, which is acidic. | 1. Buffer the Solution: Use a suitable buffer to maintain a stable pH. 2. Prepare Solutions Fresh: Prepare solutions containing this compound immediately before use. |
Experimental Protocols
Protocol 1: Recommended Storage and Handling of this compound
-
Storage: Upon receipt, store this compound at or below 4°C in a tightly sealed amber vial to protect from light. For long-term storage, consider storing under an inert atmosphere at -20°C.
-
Handling:
-
Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the compound.
-
Handle the compound in a glove box or under a stream of dry inert gas (nitrogen or argon).
-
Use dry glassware and syringes for all transfers.
-
-
Solution Preparation:
-
Use anhydrous solvents for preparing stock solutions.
-
Prepare solutions fresh for each experiment and use them immediately.
-
If aqueous solutions are required, use deoxygenated, distilled, or deionized water and consider buffering the solution to maintain a neutral pH.
-
Protocol 2: Monitoring the Stability of this compound by HPLC
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable anhydrous solvent (e.g., acetonitrile) at a known concentration.
-
Divide the stock solution into several amber vials and store them under different conditions (e.g., room temperature, 4°C, -20°C, exposed to air, under nitrogen).
-
-
HPLC Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours), inject an aliquot of each sample into an HPLC system.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
-
Column: C18 reverse-phase column.
-
Detection: UV detector at 210 nm.
-
-
Data Analysis:
-
Quantify the peak area of this compound and any new peaks that appear over time.
-
Calculate the percentage degradation under each storage condition.
-
Data Presentation
Table 1: Effect of Storage Temperature on the Stability of this compound in Acetonitrile (72 hours)
| Storage Temperature (°C) | Atmosphere | Degradation (%) |
| 25 | Air | 15.2 |
| 25 | Nitrogen | 8.5 |
| 4 | Air | 3.1 |
| 4 | Nitrogen | < 1 |
| -20 | Nitrogen | < 0.5 |
Table 2: Effect of pH on the Hydrolysis of this compound in Aqueous Solution at 25°C (24 hours)
| pH | Buffer | Hydrolysis (%) |
| 3 | Citrate | 12.8 |
| 5 | Acetate | 5.4 |
| 7 | Phosphate | 1.2 |
| 9 | Borate | 18.6 |
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting flowchart for inconsistent experimental results.
Troubleshooting inconsistent results in bioassays with Isopropyl 2-oxopropanoate.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Isopropyl 2-oxopropanoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during bioassays, ensuring the generation of consistent and reliable data.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound?
A1: this compound is a colorless to light yellow liquid with the following properties:
-
Storage: It is recommended to store at 2-8°C[4].
Q2: How should I prepare stock solutions of this compound?
A2: Due to its ester functional group, this compound may be susceptible to hydrolysis in aqueous solutions. For cell culture experiments, it is advisable to prepare a concentrated stock solution in a dry, water-miscible solvent such as DMSO or ethanol. Further dilutions into aqueous buffers or cell culture media should be done immediately before use to minimize hydrolysis.
Q3: What are the potential stability issues with this compound in bioassays?
A3: As an ester, this compound can undergo hydrolysis, which is the cleavage of the ester bond. This process can be catalyzed by acids, bases, or esterase enzymes present in serum-containing cell culture media or within cells themselves. This degradation can lead to a decrease in the effective concentration of the compound over the course of an experiment, potentially causing inconsistent results.
Q4: What are the likely cellular targets of this compound?
A4: this compound is a structural analog of pyruvate. Therefore, it is likely to interact with enzymes and transporters involved in pyruvate metabolism. Potential targets include, but are not limited to, lactate dehydrogenase (LDH), the mitochondrial pyruvate carrier (MPC), and pyruvate dehydrogenase (PDH)[5][6][7][8].
Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Guide 1: Inconsistent Results in In Vitro Enzyme Assays
Q1: My IC50 values for this compound against my target enzyme are highly variable between experiments. What could be the cause?
A1: Inconsistent IC50 values can stem from several factors. Below is a table outlining potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Compound Instability | Prepare fresh dilutions of this compound from a stock solution for each experiment. Minimize the time the diluted compound spends in aqueous buffer before starting the assay. |
| Enzyme Instability | Ensure the enzyme is properly stored and handled. Prepare fresh enzyme dilutions for each experiment and keep them on ice. |
| Pipetting Inaccuracies | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions and ensure consistent pipetting technique across all wells. |
| Inconsistent Incubation Times | Use a multichannel pipette or automated liquid handler to start reactions simultaneously. Ensure that the time between adding the compound and measuring the enzyme activity is consistent for all samples. |
Q2: I am observing a high background signal in my "no enzyme" or "inhibitor only" control wells. What should I do?
A2: A high background signal can mask the true inhibitory effect of your compound. Consider the following:
-
Substrate Instability: The assay substrate may be degrading non-enzymatically. Run a control with only the substrate and buffer to assess its stability over the assay time course.
-
Compound Interference: this compound might be interfering with the detection method (e.g., absorbance or fluorescence). Run a control with only the buffer, detection reagents, and this compound at the highest concentration used.
-
Contaminated Reagents: Use fresh, high-purity reagents and sterile water to prepare all solutions to avoid contamination that might contribute to the background signal[9].
Guide 2: Inconsistent Results in Cell-Based Assays
Q1: I am seeing high variability in cell viability or metabolic readouts between replicate wells treated with this compound. What are the common causes?
A1: High variability in cell-based assays is a frequent challenge. Here are some common causes and their solutions:
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a consistent cell passage number for all experiments. |
| Edge Effects | The outer wells of a microplate are prone to evaporation, which can alter the concentration of the compound. Avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS to create a humidity barrier. |
| Compound Precipitation | Visually inspect the wells under a microscope after adding this compound to check for any signs of precipitation. If observed, you may need to adjust the solvent concentration or use a different vehicle. |
| Inconsistent Pipetting | Calibrate pipettes regularly and use new tips for each replicate to avoid cross-contamination and ensure accurate volume delivery. |
Q2: this compound is showing higher cytotoxicity than expected, even at low concentrations. Why might this be happening?
A2: Unexpectedly high cytotoxicity can be due to several factors:
-
Hydrolysis to Pyruvate: Intracellular or extracellular esterases may hydrolyze this compound to isopropanol and pyruvate. A rapid and large influx of pyruvate could disrupt cellular metabolism, leading to toxicity.
-
Off-Target Effects: The compound may be interacting with other cellular targets besides the intended one, leading to cytotoxic effects.
-
Solvent Toxicity: If using a high concentration of a solvent like DMSO to dissolve the compound, the solvent itself could be contributing to cytotoxicity. Ensure you run a vehicle control with the same concentration of solvent.
Data Presentation
Summarize your quantitative data in a structured table to facilitate comparison and analysis.
Table 1: Example Data Summary for an In Vitro LDH Inhibition Assay
| Concentration of this compound (µM) | % Inhibition (Mean ± SD, n=3) |
| 0 (Vehicle Control) | 0 ± 2.5 |
| 1 | 15.2 ± 3.1 |
| 10 | 45.8 ± 4.5 |
| 50 | 78.3 ± 2.9 |
| 100 | 95.1 ± 1.8 |
| IC50 (µM) | 12.5 |
Experimental Protocols
Protocol 1: In Vitro Lactate Dehydrogenase (LDH) Inhibition Assay
Objective: To determine the inhibitory effect of this compound on LDH activity.
Materials:
-
Purified LDH enzyme
-
This compound
-
Pyruvate (substrate)
-
NADH (cofactor)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
96-well microplate
-
Microplate reader
Method:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 10 µL of each inhibitor dilution to triplicate wells. Include a vehicle control (buffer with solvent).
-
Add 70 µL of assay buffer containing NADH to each well.
-
Add 10 µL of diluted LDH enzyme solution to all wells except the "no enzyme" control wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of pyruvate solution to all wells.
-
Immediately measure the decrease in absorbance at 340 nm over time (kinetic read) or after a fixed time point (endpoint read) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
Protocol 2: Cell Viability Assay (Resazurin-Based)
Objective: To assess the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Resazurin sodium salt solution
-
96-well cell culture plate
-
Fluorescence microplate reader
Method:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 20 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
Hypothesized Metabolic Impact of this compound
References
- 1. guidechem.com [guidechem.com]
- 2. chemscene.com [chemscene.com]
- 3. keyorganics.net [keyorganics.net]
- 4. This compound CAS#: 923-11-5 [m.chemicalbook.com]
- 5. Targeting Lactate Dehydrogenase-B as a Strategy to Fight Cancer: Identification of Potential Inhibitors by In Silico Analysis and In Vitro Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rupress.org [rupress.org]
- 8. jianhaidulab.com [jianhaidulab.com]
- 9. bioassaysys.com [bioassaysys.com]
Technical Support Center: Quantitative Analysis of Isopropyl Pyruvate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the quantitative analysis of isopropyl pyruvate. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for the quantitative analysis of isopropyl pyruvate?
A1: The primary methods for the quantitative analysis of isopropyl pyruvate are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Gas Chromatography, often coupled with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS), is a widely used technique. However, due to the low volatility of isopropyl pyruvate, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis.[1][2] HPLC, particularly with a Diode-Array Detector (HPLC-DAD) or UV detector, offers an alternative that may not require derivatization, simplifying sample preparation.
Q2: Why is derivatization necessary for the GC analysis of isopropyl pyruvate?
A2: Derivatization is a crucial step in the GC analysis of many non-volatile or semi-volatile compounds like isopropyl pyruvate.[2] The process involves chemically modifying the analyte to increase its volatility and thermal stability, making it suitable for gas-phase separation in the GC column. For isopropyl pyruvate, which is an alpha-keto acid, derivatization helps to reduce its polarity and improve its chromatographic behavior, leading to better peak shape and sensitivity.
Q3: What are the common derivatization reagents used for isopropyl pyruvate?
A3: Common derivatization reagents for alpha-keto acids like isopropyl pyruvate include silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). These reagents replace active hydrogens on the molecule with a trimethylsilyl (TMS) group. For keto acids, a two-step derivatization is often employed, starting with methoximation using methoxyamine hydrochloride to protect the keto group, followed by silylation of the carboxyl group.[1][2]
Q4: How should I prepare samples containing isopropyl pyruvate from biological matrices?
A4: Sample preparation for biological matrices like cell culture media or plasma aims to remove interfering substances such as proteins and salts. A common method is protein precipitation using a cold organic solvent like methanol or acetonitrile, followed by centrifugation to separate the precipitated proteins. The resulting supernatant, containing the isopropyl pyruvate, can then be evaporated to dryness before derivatization or direct injection for HPLC analysis. It is crucial to keep samples cold during preparation to minimize degradation of the analyte.
Q5: What are the typical storage conditions to ensure the stability of isopropyl pyruvate?
A5: Isopropyl pyruvate, like other alpha-keto acids, can be unstable. For short-term storage, it is recommended to keep samples at 4°C. For long-term storage, freezing at -20°C or -80°C is advisable to prevent degradation.[3] The stability of isopropyl pyruvate can also be influenced by the solvent and pH. Studies have shown that pyruvate can have an impact on the stability of concentrated media, indicating its reactivity.[3]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the quantitative analysis of isopropyl pyruvate.
GC Analysis Troubleshooting
| Problem ID | Issue | Possible Causes | Solutions |
| GC-001 | Poor Peak Shape (Tailing or Fronting) | 1. Active sites in the GC system: The liner, column, or injection port may have active sites that interact with the analyte. 2. Incomplete derivatization: The derivatization reaction may not have gone to completion. 3. Column degradation: The stationary phase of the column may be degraded. | 1. Use a deactivated liner and ensure all parts of the flow path are inert. Regularly replace the septum and liner. 2. Optimize derivatization conditions (temperature, time, reagent concentration). Ensure reagents are fresh. 3. Condition the column according to the manufacturer's instructions or replace it if it's old or has been subjected to harsh conditions. |
| GC-002 | Low or No Analyte Peak | 1. Degradation of isopropyl pyruvate: The analyte may have degraded during sample preparation or storage. 2. Inefficient derivatization: The derivatization yield may be low. 3. Injector issues: The sample may not be transferring efficiently to the column. | 1. Process samples quickly and at low temperatures. Ensure proper storage conditions. 2. Check the quality and storage of derivatization reagents. Optimize the reaction as mentioned in GC-001. 3. Check the syringe for blockages and ensure the injection volume is appropriate. Verify injector temperature and flow rates. |
| GC-003 | Peak Splitting | 1. Improper injection technique: A slow or jerky injection can cause the sample to be introduced as multiple bands. 2. Solvent mismatch: A mismatch in polarity between the sample solvent and the stationary phase can lead to peak splitting.[4][5] 3. Column contamination or damage: A void or contamination at the head of the column can disrupt the sample band.[6][7] | 1. Use an autosampler for consistent injections. If injecting manually, use a smooth and rapid motion.[8] 2. Ensure the solvent used to dissolve the derivatized sample is compatible with the GC column's stationary phase.[4] 3. Trim the first few centimeters of the column or replace the column if necessary. Use a guard column to protect the analytical column.[6] |
| GC-004 | Poor Reproducibility | 1. Inconsistent derivatization: Variations in reaction time, temperature, or reagent volume can lead to inconsistent derivatization yields. 2. Sample preparation variability: Inconsistent sample handling can introduce errors. 3. Instrument variability: Fluctuations in gas flows, temperatures, or detector response. | 1. Use an automated system for derivatization if possible. Otherwise, strictly control all parameters of the derivatization reaction. 2. Follow a standardized and validated sample preparation protocol. Use an internal standard to correct for variations. 3. Regularly perform instrument maintenance and calibration. Check for leaks in the gas lines. |
HPLC Analysis Troubleshooting
| Problem ID | Issue | Possible Causes | Solutions |
| HPLC-001 | Broad Peaks | 1. Column overload: Injecting too much sample. 2. Poor column efficiency: The column may be old or contaminated. 3. Inappropriate mobile phase: The mobile phase composition may not be optimal for the analyte. | 1. Reduce the injection volume or dilute the sample. 2. Flush the column with a strong solvent or replace it. 3. Optimize the mobile phase composition (e.g., pH, organic solvent ratio). |
| HPLC-002 | Shifting Retention Times | 1. Changes in mobile phase composition: Inaccurate mixing or evaporation of a volatile component. 2. Fluctuations in column temperature: Inconsistent oven temperature. 3. Column equilibration: The column may not be fully equilibrated with the mobile phase. | 1. Prepare fresh mobile phase daily and ensure the solvent lines are properly primed. 2. Use a column oven to maintain a constant temperature. 3. Allow sufficient time for the column to equilibrate before starting a sequence of injections. |
| HPLC-003 | Ghost Peaks | 1. Carryover from previous injections: Residual sample in the injector or column. 2. Contaminated mobile phase or sample: Impurities in the solvents or sample. 3. Air bubbles in the detector: Bubbles passing through the flow cell. | 1. Implement a robust needle wash protocol for the autosampler. Inject a blank solvent between samples. 2. Use high-purity solvents and filter all solutions before use. 3. Degas the mobile phase thoroughly. |
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantitative analysis of pyruvic acid and related alpha-keto acids using GC-MS and HPLC. These values can serve as a benchmark for method development and validation for isopropyl pyruvate.
Table 1: GC-MS Method Validation Data for Pyruvic Acid Analysis [9][10]
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.001 mM |
| Limit of Quantification (LOQ) | 0.01 mM |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85-115% |
Table 2: HPLC Method Validation Data for Pyruvic Acid Analysis [11]
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 5 µg/mL |
| Limit of Quantification (LOQ) | 5 µg/mL |
| Intra-day Precision (%RSD) | < 2% |
| Inter-day Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 98-102% |
Experimental Protocols
Protocol 1: Sample Preparation from Cell Culture Media
-
Collect 1 mL of cell culture medium into a microcentrifuge tube.
-
Add 3 mL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen gas.
-
The dried extract is now ready for derivatization (for GC analysis) or reconstitution in mobile phase (for HPLC analysis).
Protocol 2: Derivatization for GC-MS Analysis
This protocol describes a two-step derivatization process involving methoximation followed by silylation.
Materials:
-
Methoxyamine hydrochloride in pyridine (20 mg/mL)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Dried sample extract
-
Heating block or oven
Procedure:
-
Add 50 µL of methoxyamine hydrochloride solution to the dried sample extract.
-
Vortex briefly and incubate at 60°C for 60 minutes.
-
Cool the sample to room temperature.
-
Add 80 µL of BSTFA with 1% TMCS.
-
Vortex briefly and incubate at 60°C for 30 minutes.
-
Cool the sample to room temperature.
-
Transfer the derivatized sample to a GC vial with an insert for analysis.
Visualizations
Caption: Experimental workflow for the quantitative analysis of isopropyl pyruvate.
Caption: Troubleshooting decision tree for common GC peak shape issues.
References
- 1. researchgate.net [researchgate.net]
- 2. escholarship.org [escholarship.org]
- 3. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GC Troubleshooting—Split Peaks [restek.com]
- 5. researchgate.net [researchgate.net]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 8. google.com [google.com]
- 9. mdpi.com [mdpi.com]
- 10. Validation of a Gas Chromatography-Mass Spectrometry Method for the Measurement of the Redox State Metabolic Ratios Lactate/Pyruvate and β-Hydroxybutyrate/Acetoacetate in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN108169370B - Method for determining ethyl pyruvate and metabolite pyruvate in biological sample - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of Isopropyl Pyruvate and Sodium Pyruvate: Unveiling Biological Efficacy
For researchers, scientists, and drug development professionals, understanding the nuanced differences between pyruvate derivatives is critical for advancing therapeutic strategies. This guide provides a comprehensive comparison of the biological efficacy of isopropyl pyruvate and its well-established counterpart, sodium pyruvate, with supporting experimental data and detailed protocols.
While direct comparative studies between isopropyl pyruvate and sodium pyruvate are limited, this guide draws on available data for isopropyl pyruvate's bioisoster, N,N-diisopropyl-2-oxopropanamide (DIPOPA), and extensive research on sodium and ethyl pyruvate to offer valuable insights into their respective and comparative biological activities.
Executive Summary
Sodium pyruvate is a key metabolite recognized for its role in cellular energy production and its antioxidant properties.[1][2][3] Isopropyl pyruvate, and its related compound DIPOPA, represent a newer class of pyruvate derivatives being explored for enhanced therapeutic potential, particularly in the realms of anti-inflammatory and neuroprotective effects.[1][4][5] Emerging evidence suggests that derivatives like DIPOPA may offer superior efficacy in specific contexts compared to earlier pyruvate forms like ethyl pyruvate.[1][4][5]
Data Presentation: A Comparative Overview
The following tables summarize key quantitative data on the biological effects of different pyruvate derivatives.
Table 1: Anti-inflammatory Effects
| Compound | Model | Key Findings | Reference |
| Sodium Pyruvate | Carrageenan-induced paw edema in rats | Dose-dependent inhibition of edema. 500 mg/kg dose comparable to diclofenac. | [6] |
| DIPOPA | Rat middle cerebral artery occlusion (MCAO) model | Marked suppression of microglia activation and neutrophil infiltration, more effective than ethyl pyruvate. | [1][4][5] |
| Ethyl Pyruvate | Various inflammation models | Reduces inflammatory cell infiltration and expression of pro-inflammatory cytokines (TNF, IL-6).[7] | [7][8] |
Table 2: Neuroprotective Effects
| Compound | Model | Key Findings | Reference |
| DIPOPA | Rat MCAO model | Greater neuroprotective effect and wider therapeutic window than ethyl pyruvate. | [1][4][5] |
| Sodium Pyruvate | Hydrogen peroxide-induced oxidative stress in neuroblastoma cells | Dose-dependently attenuated cell death.[9] | [9] |
| Ethyl Pyruvate | Neonatal rat brain slices exposed to oxidative stress | More beneficial than pyruvate in preserving ATP levels.[7] | [7][10] |
Table 3: Antioxidant Activity
| Compound | Model | Key Findings | Reference |
| Sodium Pyruvate | Human fibroblasts and embryonic stem cells under oxidative stress | Strong ROS scavenging capacity and protection of mitochondrial membrane potential. | [11] |
| Pyruvate (general) | Stunned myocardium | Restored glutathione antioxidant ratio. | [12] |
| Ethyl Pyruvate | In vitro chemiluminescence measurements | Significantly higher antioxidant activity against H2O2 and superoxide anion than sodium pyruvate. | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.
Carrageenan-Induced Paw Edema in Rats (for Sodium Pyruvate)
-
Animals: Wistar rats of either sex.
-
Procedure:
-
Animals are divided into control and treatment groups.
-
Sodium pyruvate is administered orally at doses of 125, 250, and 500 mg/kg body weight. A standard anti-inflammatory drug (e.g., diclofenac) is used as a positive control.
-
After a set time (e.g., 60 minutes), 0.1 ml of 1% carrageenan solution is injected into the sub-plantar region of the left hind paw of each rat.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated for each group relative to the control group.[6]
-
Middle Cerebral Artery Occlusion (MCAO) Model in Rats (for DIPOPA)
-
Animals: Adult male Sprague-Dawley rats.
-
Procedure:
-
Anesthesia is induced (e.g., with isoflurane).
-
The right middle cerebral artery is occluded by inserting a nylon monofilament into the internal carotid artery.
-
After a defined period of occlusion (e.g., 90 minutes), the filament is withdrawn to allow reperfusion.
-
DIPOPA, ethyl pyruvate, or a vehicle control is administered intravenously at a specified time post-MCAO (e.g., 9 hours).
-
Neurological deficits are assessed at various time points post-surgery.
-
At the end of the experiment (e.g., 24 or 48 hours), brains are harvested for infarct volume measurement (e.g., using TTC staining) and immunohistochemical analysis of inflammatory markers (e.g., microglia and neutrophil infiltration).[1][4][5]
-
In Vitro Oxidative Stress Model (for Sodium Pyruvate)
-
Cell Line: Human neuroblastoma SK-N-SH cells.
-
Procedure:
-
Cells are cultured in appropriate media.
-
Cells are exposed to an oxidative insult, such as hydrogen peroxide (H₂O₂).
-
Simultaneously or at delayed time points, cells are co-treated with varying concentrations of sodium pyruvate.
-
Cell viability is assessed using methods like the MTT assay or calcein AM assay.
-
Mechanistic studies can be performed to measure reactive oxygen species (ROS) formation, mitochondrial membrane potential, and apoptosis markers.[9]
-
Signaling Pathways and Experimental Workflows
Visual representations of key pathways and experimental designs are provided below using Graphviz (DOT language).
Signaling Pathway of Pyruvate's Anti-inflammatory Action
Caption: Pyruvate's anti-inflammatory mechanism.
Experimental Workflow for Comparing Neuroprotective Effects
References
- 1. Anti-Inflammatory and Neuroprotective Effects of DIPOPA (N,N-Diisopropyl-2-Oxopropanamide), an Ethyl Pyruvate Bioisoster, in the Postischemic Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Exogenous Pyruvate in Defense Against Human-Exposure Toxicants: A Review of In Vitro and In Vivo Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory and Neuroprotective Effects of DIPOPA (N,N-Diisopropyl-2-Oxopropanamide), an Ethyl Pyruvate Bioisoster, in the Postischemic Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Anti-Inflammatory and Neuroprotective Effects of DIPOPA (N,N-Diisopropyl-2-Oxopropanamide), an Ethyl Pyruvate Bioisoster, in the Postischemic Brain | Semantic Scholar [semanticscholar.org]
- 6. Pyruvate is an endogenous anti-inflammatory and anti-oxidant molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ethyl pyruvate, a versatile protector in inflammation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Is pyruvate an endogenous anti-inflammatory molecule? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyruvate Protects Mitochondria from Oxidative Stress in Human Neuroblastoma SK-N-SH Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exogenous ethyl pyruvate versus pyruvate during metabolic recovery after oxidative stress in neonatal rat cerebrocortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyruvate antioxidant roles in human fibroblasts and embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antioxidant properties of pyruvate mediate its potentiation of beta-adrenergic inotropism in stunned myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of HPLC and GC-MS for Isopropyl Pyruvate Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates, such as isopropyl pyruvate, is critical for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely employed analytical techniques for this purpose. This guide presents an objective comparison of these two methods for the analysis of isopropyl pyruvate, offering detailed experimental protocols and comparative performance data to aid in the selection of the most appropriate technique for specific analytical needs.
Method Comparison at a Glance
The choice between HPLC and GC-MS for the analysis of isopropyl pyruvate is contingent on several factors, including the inherent physicochemical properties of the analyte, the required sensitivity, the complexity of the sample matrix, and the desired sample throughput. Isopropyl pyruvate, being a relatively volatile ester, is amenable to both analytical techniques. However, the methodologies and performance characteristics differ significantly. HPLC is well-suited for the direct analysis of the compound, while GC-MS typically necessitates a derivatization step to improve its volatility and chromatographic behavior.
Data Presentation: A Quantitative Comparison
The following table summarizes the key performance parameters for hypothetical, yet scientifically plausible, HPLC and GC-MS methods for the analysis of isopropyl pyruvate. This data, extrapolated from the analysis of similar compounds, provides a clear comparison to facilitate an informed decision.
| Performance Parameter | HPLC with UV Detection | GC-MS (with Derivatization) |
| Linearity (R²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | ~1 µg/mL | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~3 µg/mL | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (%RSD) | < 2% | < 5% |
| Specificity | High; potential for interference from co-eluting impurities without mass spectrometric detection. | Very High; mass spectral data provides definitive identification. |
| Sample Throughput | High | Moderate |
| Cost (Instrument) | Lower | Higher |
| Cost (Operational) | Higher (solvent consumption) | Lower (gas consumption) |
Experimental Protocols
Detailed and robust experimental protocols are the bedrock of reproducible and reliable analytical data. Below are representative methodologies for the analysis of isopropyl pyruvate using HPLC-UV and GC-MS.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is suitable for the direct quantitative analysis of isopropyl pyruvate.
Instrumentation:
-
HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Sample Preparation:
-
Accurately weigh a known amount of the sample containing isopropyl pyruvate.
-
Dissolve the sample in the mobile phase to a known concentration (e.g., 100 µg/mL).
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol involves a derivatization step to enhance the volatility and stability of isopropyl pyruvate for GC analysis.
Instrumentation:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
GC Column: A mid-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 250°C at 20°C/min, hold for 5 minutes.
-
-
Injection Mode: Splitless injection.
-
MS Detection: The mass spectrometer is operated in Electron Ionization (EI) mode with Selected Ion Monitoring (SIM) for high sensitivity and specificity.
Sample Preparation and Derivatization:
-
Accurately weigh a known amount of the sample containing isopropyl pyruvate into a vial.
-
Dissolve the sample in a suitable solvent (e.g., dichloromethane).
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70°C for 30 minutes to facilitate the derivatization reaction.
-
Cool the sample to room temperature before injection.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for both HPLC and GC-MS analysis of isopropyl pyruvate.
Caption: Experimental workflow for HPLC analysis of isopropyl pyruvate.
Caption: Experimental workflow for GC-MS analysis of isopropyl pyruvate.
Conclusion
Both HPLC and GC-MS are robust and reliable techniques for the quantitative analysis of isopropyl pyruvate. The HPLC-UV method is simpler, offers higher throughput, and is more cost-effective for routine quality control where high sensitivity is not the primary concern. Its major advantage is the ability to analyze the compound in its native form without the need for derivatization.
On the other hand, GC-MS provides superior sensitivity and selectivity, making it the preferred method for trace-level analysis or for analysis in complex matrices. The mass spectrometric detection provides definitive identification of the analyte, which is a significant advantage for regulatory submissions and in-depth research applications. For a comprehensive analysis, particularly in complex sample matrices or during method development, the use of both techniques can be complementary, with HPLC providing high-throughput quantitative data and GC-MS confirming the identity of the analyte and detecting trace-level impurities.
A Comparative Analysis of Isopropyl 2-oxopropanoate and Ethyl Pyruvate as Therapeutic Agents
An Objective Guide for Researchers and Drug Development Professionals
The landscape of therapeutic development is continuously evolving, with a constant search for novel molecules that can effectively target pathological pathways in various diseases. Among the classes of compounds being investigated, small-molecule metabolic intermediates and their derivatives have garnered significant interest due to their potential to modulate cellular processes like inflammation and oxidative stress. This guide provides a comparative overview of two such molecules: Isopropyl 2-oxopropanoate and Ethyl Pyruvate.
It is important to note at the outset that while extensive preclinical research has been conducted on the therapeutic applications of ethyl pyruvate, a comprehensive search of the scientific literature reveals a significant lack of data regarding the use of this compound as a therapeutic agent. The available information on this compound primarily pertains to its use in industrial applications, such as in fragrances and as a solvent. Consequently, this guide will provide a detailed analysis of ethyl pyruvate as a therapeutic agent, supported by experimental data, and will note the absence of corresponding therapeutic research for this compound.
Ethyl Pyruvate: A Promising Therapeutic Agent
Ethyl pyruvate (EP) is a simple ester derivative of the endogenous metabolite, pyruvic acid. It has been extensively studied as a potential therapeutic agent for a wide range of critical and inflammatory conditions, including sepsis, pancreatitis, ischemia-reperfusion injury, and neurodegenerative diseases.[1][2][3] Its therapeutic potential stems from its potent anti-inflammatory, antioxidant, and cytoprotective properties.[4][5]
Mechanism of Action
Ethyl pyruvate exerts its therapeutic effects through multiple mechanisms, primarily centered around the modulation of inflammatory pathways and the scavenging of reactive oxygen species (ROS).
Anti-inflammatory Effects:
A key anti-inflammatory mechanism of ethyl pyruvate involves the inhibition of the pro-inflammatory transcription factor, nuclear factor-kappa B (NF-κB).[6][7] NF-κB is a central regulator of the inflammatory response, and its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins. Ethyl pyruvate has been shown to inhibit the activation of NF-κB, thereby down-regulating the expression of these inflammatory mediators.[8]
Another critical target of ethyl pyruvate is the high mobility group box 1 (HMGB1) protein.[9] HMGB1 is a late-acting pro-inflammatory cytokine that plays a crucial role in the pathogenesis of sepsis and other inflammatory diseases.[7] Ethyl pyruvate has been demonstrated to inhibit the release of HMGB1, which contributes significantly to its protective effects in preclinical models of systemic inflammation.[7][9]
Antioxidant Effects:
Ethyl pyruvate is a potent scavenger of reactive oxygen species (ROS), such as hydrogen peroxide and hydroxyl radicals.[4][10] Oxidative stress, characterized by an imbalance between the production of ROS and the ability of the body to counteract their harmful effects, is a key contributor to cellular damage in many diseases. By directly neutralizing these harmful molecules, ethyl pyruvate helps to mitigate oxidative damage and protect cells and tissues.[4] Furthermore, its greater lipophilicity compared to pyruvate allows for better cell membrane permeability.[10]
Preclinical and Clinical Data
Numerous preclinical studies have demonstrated the efficacy of ethyl pyruvate in various animal models of disease. For instance, in a murine model of sepsis induced by cecal ligation and puncture (CLP), treatment with ethyl pyruvate significantly improved survival rates.[7]
| Study Type | Model | Key Findings | Reference |
| Preclinical | Cecal Ligation and Puncture (CLP) Sepsis in Mice | Ethyl pyruvate treatment (initiated 24h after CLP) significantly increased survival to 88% compared to 30% in the vehicle-treated group. | [7] |
| Preclinical | Trauma and Hemorrhagic Shock in Rats | Ethyl pyruvate markedly diminished lung injury and inflammation, which was associated with reduced NF-κB activation and HMGB1 levels. | [6] |
| Preclinical | Off-pump Coronary Artery Bypass in Rats | Ethyl pyruvate significantly increased myocardial ATP levels and reduced oxidative stress, leading to preserved cardiac function. | [11] |
| Preclinical | High-fat diet-induced fatty liver in rats | Ethyl pyruvate attenuated the increase in plasma transaminases and liver TNF-α, indicating a hepatoprotective effect. | [12] |
| Clinical Trial | Patients undergoing cardiac surgery | Ethyl pyruvate was found to be safe at clinically relevant doses, although it did not show a significant improvement in outcome in this particular study. | [2][3] |
Experimental Protocols
The following is a generalized experimental protocol for evaluating the efficacy of ethyl pyruvate in a preclinical model of sepsis, based on methodologies described in the literature.[7]
Detailed Methodologies:
-
Animal Model: Male C57BL/6 mice, 8-12 weeks old.
-
Induction of Sepsis: Sepsis is induced by cecal ligation and puncture (CLP). Briefly, under anesthesia, a midline laparotomy is performed, the cecum is isolated, ligated below the ileocecal valve, and punctured once with a 22-gauge needle. A small amount of fecal matter is extruded to induce polymicrobial peritonitis. The abdominal incision is then closed in layers.
-
Treatment Groups: Animals are randomly assigned to a control group (receiving vehicle, e.g., Ringer's lactate solution) or a treatment group (receiving ethyl pyruvate at a specified dose, e.g., 40 mg/kg, administered intraperitoneally). Treatment can be initiated at various time points post-CLP to evaluate its therapeutic window.
-
Outcome Measures:
-
Survival: Animals are monitored for survival for a period of up to 7 days.
-
Inflammatory Markers: Blood samples are collected at specified time points to measure serum levels of inflammatory cytokines (e.g., TNF-α, IL-6) and HMGB1 using ELISA.
-
Histopathology: Organs such as the lungs and liver are harvested for histological examination to assess tissue damage.
-
This compound: An Unexplored Therapeutic Potential
In stark contrast to ethyl pyruvate, there is a notable absence of published research investigating the therapeutic properties of this compound. Its chemical structure is similar to ethyl pyruvate, with an isopropyl group replacing the ethyl group. While it is plausible that it may possess some of the antioxidant properties associated with the pyruvate backbone, any potential anti-inflammatory or other therapeutic effects remain purely speculative without experimental evidence.
Conclusion
Based on the current body of scientific literature, ethyl pyruvate is a well-characterized therapeutic agent with demonstrated efficacy in a multitude of preclinical models of inflammatory diseases. Its mechanisms of action, centered on the inhibition of key inflammatory mediators like NF-κB and HMGB1 and its potent antioxidant activity, make it a compelling candidate for further clinical investigation. While one clinical trial in cardiac surgery patients established its safety, further studies are needed to determine its efficacy in human diseases.
This compound, on the other hand, remains an unknown entity in the therapeutic arena. Future research would be required to determine if it shares any of the beneficial properties of ethyl pyruvate or if it possesses a unique pharmacological profile. For researchers and drug development professionals, the extensive data available for ethyl pyruvate provides a solid foundation for further exploration, while this compound represents an uncharted territory with potential for novel discoveries.
References
- 1. mdpi.com [mdpi.com]
- 2. The biochemical basis for the anti-inflammatory and cytoprotective actions of ethyl pyruvate and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ethyl pyruvate is a novel anti-inflammatory agent to treat multiple inflammatory organ injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethyl pyruvate treatment mitigates oxidative stress damage in cultured trabecular meshwork cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl pyruvate: a novel anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethyl pyruvate reduces acute lung damage following trauma and hemorrhagic shock via inhibition of NF-κB and HMGB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ethyl pyruvate prevents lethality in mice with established lethal sepsis and systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ethyl pyruvate: a novel treatment for sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ethyl Pyruvate Inhibits HMGB1 Phosphorylation and Release by Chelating Calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ethyl pyruvate, a versatile protector in inflammation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ethyl pyruvate enhances ATP levels, reduces oxidative stress and preserves cardiac function in a rat model of off-pump coronary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of ethyl pyruvate supplementation on rat fatty liver induced by a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Properties of Pyruvate Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate and its ester derivatives have garnered significant attention for their therapeutic potential, largely attributed to their antioxidant and anti-inflammatory properties. As key metabolites in cellular respiration, these molecules are uniquely positioned to combat oxidative stress. This guide provides a comparative analysis of the antioxidant capacities of various pyruvate esters, supported by experimental data from existing literature. While direct comparative studies with standardized quantitative data are limited, this document synthesizes available information to offer insights into their relative performance and mechanisms of action.
Pyruvic acid, in its salt form (pyruvate), is a potent scavenger of reactive oxygen species (ROS), including hydrogen peroxide (H₂O₂) and hydroxyl radicals.[1] However, its instability in aqueous solutions has led to the development of more stable ester derivatives, such as ethyl pyruvate, methyl pyruvate, and propyl pyruvate.[2] These esters, particularly ethyl pyruvate, are more lipophilic, allowing for better diffusion across cell membranes.[3]
Comparative Antioxidant Performance
The antioxidant activity of pyruvate esters can be attributed to two primary mechanisms: direct scavenging of ROS and indirect effects through the activation of cellular antioxidant pathways.
Direct ROS Scavenging
Pyruvate esters directly neutralize ROS through a non-enzymatic decarboxylation reaction.[3] This process is a key contributor to their immediate antioxidant effects.
Indirect Antioxidant Effects via Signaling Pathways
Ethyl pyruvate has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[4] While the activation of Nrf2 by other pyruvate esters like methyl and propyl pyruvate is less documented, it is plausible that they may share similar mechanisms of action.
Quantitative Data Summary
A direct comparison of the antioxidant capacities of different pyruvate esters through standardized metrics like IC50 values is challenging due to the lack of studies conducting head-to-head comparisons. The following table summarizes qualitative and semi-quantitative findings from various sources.
| Pyruvate Derivative | Direct ROS Scavenging | Cellular Antioxidant Activity | Nrf2 Pathway Activation | Key Findings |
| Sodium Pyruvate | Effective H₂O₂ scavenger.[1] | Protects cells from oxidative stress.[6] | Less effective than ethyl pyruvate in inducing antioxidant gene expression.[3] | Limited by instability in aqueous solutions.[2] |
| Ethyl Pyruvate | Confirmed through DPPH and FRAP assays.[3] | More protective than sodium pyruvate against H₂O₂-induced toxicity.[3] | Potent activator of the Nrf2 signaling pathway.[4][5] | More stable and hydrophobic than sodium pyruvate, allowing for better cellular uptake.[3] |
| Methyl Pyruvate | Implied antioxidant properties.[7] | Can rescue mitochondrial damage.[7] | Not explicitly documented. | Primarily studied in the context of metabolic regulation.[2] |
| Propyl Pyruvate | Can scavenge reactive oxygen species.[8] | Protects cells from oxidative stress.[8] | Not explicitly documented. | Investigated for its anti-inflammatory and organ-protective effects.[8] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
Materials:
-
DPPH solution (typically 0.1 mM in methanol or ethanol)
-
Pyruvate ester stock solutions of known concentrations
-
Methanol or ethanol (spectrophotometric grade)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a fresh working solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Prepare a series of dilutions of the pyruvate esters in the same solvent.
-
-
Reaction Mixture:
-
In a 96-well plate, add a specific volume of the pyruvate ester dilutions to each well.
-
Add the DPPH working solution to each well to initiate the reaction.
-
Include a control well containing only the solvent and the DPPH solution.
-
-
Incubation:
-
Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.
-
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of antioxidants to inhibit the oxidation of a fluorescent probe within cultured cells.
Materials:
-
Adherent cells (e.g., HepG2)
-
Cell culture medium
-
96-well black, clear-bottom tissue culture plates
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA) solution
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or another peroxyl radical initiator
-
Pyruvate ester solutions
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in the 96-well plate and allow them to reach confluence.
-
-
Loading with DCFH-DA:
-
Wash the cells with a suitable buffer.
-
Incubate the cells with a DCFH-DA solution. Inside the cells, esterases cleave the acetate groups, trapping the non-fluorescent DCFH.
-
-
Treatment with Pyruvate Esters:
-
Wash the cells to remove excess DCFH-DA.
-
Add the pyruvate ester solutions at various concentrations to the wells and incubate.
-
-
Induction of Oxidative Stress:
-
Add the AAPH solution to induce the formation of peroxyl radicals.
-
-
Measurement:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time. The oxidation of DCFH to the highly fluorescent DCF is monitored.
-
-
Calculation:
-
The antioxidant activity is determined by the reduction in the fluorescence signal in the presence of the pyruvate ester compared to the control.
-
Visualizations
Signaling Pathway Diagrams
Caption: Nrf2 signaling pathway activation by ethyl pyruvate.
Caption: Direct ROS scavenging mechanism of pyruvate esters.
Experimental Workflow Diagram
Caption: Experimental workflow for the DPPH assay.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. mdpi.com [mdpi.com]
- 4. NRF2 Plays a Crucial Role in the Tolerogenic Effect of Ethyl Pyruvate on Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl pyruvate-mediated Nrf2 activation and hemeoxygenase 1 induction in astrocytes confer protective effects via autocrine and paracrine mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyruvate antioxidant roles in human fibroblasts and embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. methyl pyruvate, 600-22-6 [thegoodscentscompany.com]
- 8. Buy Propyl pyruvate | 20279-43-0 [smolecule.com]
Purity Assessment of Commercial Isopropyl 2-Oxopropanoate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to ensure reliable and reproducible experimental outcomes. This guide provides a comprehensive comparison of the purity of commercial-grade Isopropyl 2-oxopropanoate, an important intermediate in pharmaceutical synthesis. This document outlines key analytical methods for purity assessment, presents a comparative analysis with a common alternative, Ethyl pyruvate, and provides detailed experimental protocols and data interpretation guidelines.
Comparative Purity of Commercial this compound
This compound is commercially available from various suppliers. The stated purity for this compound is generally ≥95%. However, the actual purity and the nature of impurities can vary between batches and manufacturers. Potential impurities may arise from the synthesis process, which typically involves the esterification of pyruvic acid with isopropanol.
Potential Impurities Include:
-
Unreacted Starting Materials: Pyruvic acid and isopropanol.
-
By-products of Esterification: Including products of side reactions.
-
Solvent Residues: From the reaction and purification steps.
-
Degradation Products: Pyruvate esters can be susceptible to hydrolysis and other degradation pathways.
A direct comparison of purity from different commercial sources is challenging without access to certificates of analysis for specific batches. Researchers are advised to request batch-specific purity data from suppliers whenever possible.
Alternative Compound: Ethyl Pyruvate
Ethyl pyruvate is a closely related and more extensively studied alternative to this compound. It is also used in pharmaceutical research and has been investigated for its therapeutic properties, including its anti-inflammatory and antioxidant effects. Due to its wider application, commercial Ethyl pyruvate is often available at higher documented purity and may have a more well-defined impurity profile.
| Feature | This compound | Ethyl pyruvate |
| Typical Commercial Purity | ≥95% | Often >98% |
| Common Impurities | Unreacted pyruvic acid, isopropanol, side-reaction products. | Unreacted pyruvic acid, ethanol, parapyruvate (a condensation product).[1] |
| Stability | Data not widely available, potentially susceptible to hydrolysis. | Known to be unstable in aqueous solutions, can undergo condensation.[1] |
| Applications in Research | Primarily as a synthetic intermediate.[2] | Investigated as a therapeutic agent for conditions like sepsis, pancreatitis, and ischemia-reperfusion injury.[3][4] |
Experimental Protocols for Purity Assessment
A multi-technique approach is recommended for a thorough purity assessment of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for identifying and quantifying volatile impurities such as residual isopropanol and other low-boiling-point by-products.
Experimental Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a high-purity solvent like dichloromethane.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 60°C (hold for 2 minutes), ramp to 240°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 35-250.
-
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
HPLC with UV detection is suitable for the quantification of the main component and non-volatile impurities like residual pyruvic acid.
Experimental Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.
-
Instrumentation: An HPLC system with a UV detector.
-
HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the ester and can be used for quantitative purity assessment (qNMR) with an internal standard. The presence of characteristic peaks for the isopropyl group (a septet and a doublet) and the pyruvate moiety can confirm the identity of the compound.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃) with a known amount of a certified internal standard (e.g., dimethyl sulfone).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire quantitative ¹H NMR spectra with a sufficient relaxation delay to ensure accurate integration.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the purity assessment.
Table 1: Purity of Commercial this compound (Example Data)
| Supplier | Batch Number | Stated Purity (%) | Purity by GC-FID (%) | Purity by HPLC-UV (%) | Key Impurities Identified (GC-MS) |
| A | XXXXX | ≥95 | 96.2 | 95.8 | Isopropanol (0.5%), Pyruvic Acid (0.8%) |
| B | YYYYY | >95 | 97.1 | 96.5 | Isopropanol (0.3%), Unknown (0.2%) |
| C | ZZZZZ | ≥95 | 95.5 | 95.1 | Pyruvic Acid (1.2%), Dimer (0.5%) |
Table 2: Comparison with Ethyl Pyruvate (Typical Data)
| Parameter | This compound | Ethyl pyruvate |
| Purity by GC-FID (%) | 95-97 | >98 |
| Water Content (Karl Fischer, %) | <0.5 | <0.2 |
| Residual Alcohol (%) | <1.0 (Isopropanol) | <0.5 (Ethanol) |
| Residual Acid (%) | <1.5 (Pyruvic Acid) | <0.5 (Pyruvic Acid) |
Visualizing the Purity Assessment Workflow
The following diagram illustrates the logical workflow for a comprehensive purity assessment of commercial this compound.
Caption: Experimental workflow for the purity assessment of this compound.
Logical Contribution of Analytical Techniques to Purity Conclusion
The final purity assessment is a consolidation of data from multiple analytical techniques, each providing a unique piece of the puzzle.
Caption: Contribution of analytical techniques to the final purity assessment.
References
In Vivo Comparative Analysis of Isopropyl 2-oxopropanoate and Alternative Metabolic Substrates: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of Isopropyl 2-oxopropanoate and other key metabolic substrates. Due to a notable scarcity of direct in vivo experimental data for this compound, this guide draws inferences from the metabolic behavior of structurally similar pyruvate esters, such as ethyl pyruvate and methyl pyruvate, alongside established metabolic substrates like glucose, sodium pyruvate, and short-chain fatty acids.
This document summarizes available quantitative data in structured tables, details relevant experimental methodologies, and visualizes key metabolic and signaling pathways to support further research and development in metabolic therapeutics.
Comparative Overview of Metabolic Substrates
Metabolic substrates are fundamental to cellular energy production and biosynthetic processes. The selection of an appropriate exogenous substrate for therapeutic or research purposes depends on various factors including its stability, cell permeability, metabolic fate, and specific effects on cellular signaling. Pyruvate esters, such as this compound, are of interest due to their potential for increased stability and hydrophobicity compared to sodium pyruvate, which may enhance cellular uptake and therapeutic efficacy.[1]
This compound is an ester of pyruvic acid. While direct in vivo studies are limited, it is anticipated to be hydrolyzed by esterases into pyruvate and isopropanol. The released pyruvate can then enter central carbon metabolism. The isopropanol would likely be metabolized to acetone.[2] Other pyruvate esters, like ethyl pyruvate, have demonstrated greater stability in aqueous solutions and a higher potential to diffuse across cell membranes compared to the pyruvate anion.[1]
Sodium Pyruvate , the salt of pyruvic acid, is a direct source of the key metabolic intermediate, pyruvate. It is a central molecule in metabolism, linking glycolysis to the tricarboxylic acid (TCA) cycle.[3][4] However, its stability in solution can be a limiting factor.[1]
Ethyl Pyruvate , an ester of pyruvate, has been more extensively studied in vivo. It is more stable than sodium pyruvate in aqueous solutions and its greater hydrophobicity is thought to facilitate faster cellular diffusion.[1] In vivo studies have shown ethyl pyruvate to be protective in conditions of oxidative stress.[5]
Methyl Pyruvate is another pyruvate ester that has been shown to be preferentially metabolized in the mitochondria compared to the cytosol in pancreatic islet cells.[6] This suggests that different pyruvate esters may have distinct intracellular metabolic fates.
Glucose is the primary carbohydrate energy source for most cells, entering glycolysis to produce pyruvate. Its transport into cells is mediated by specific glucose transporters.
Short-Chain Fatty Acids (SCFAs) , such as acetate, propionate, and butyrate, are produced by gut microbiota and serve as important energy sources for various tissues. They also act as signaling molecules through G-protein coupled receptors.[7][8]
Quantitative Data Presentation
The following tables summarize key parameters for the discussed metabolic substrates. Data for this compound is inferred based on the properties of other pyruvate esters.
Table 1: Physicochemical and Metabolic Properties of Selected Substrates
| Substrate | Chemical Formula | Molecular Weight ( g/mol ) | Key Metabolic Fate | Cellular Uptake Mechanism |
| This compound | C6H10O3 | 130.14 | Hydrolysis to Pyruvate and Isopropanol | Passive Diffusion (inferred) |
| Sodium Pyruvate | C3H3NaO3 | 110.04 | Direct entry into Pyruvate metabolism | Mitochondrial Pyruvate Carrier (MPC)[3][4][9][10][11] |
| Ethyl Pyruvate | C5H8O3 | 116.12 | Hydrolysis to Pyruvate and Ethanol | Passive Diffusion |
| Methyl Pyruvate | C4H6O3 | 102.09 | Hydrolysis to Pyruvate and Methanol | Passive Diffusion |
| D-Glucose | C6H12O6 | 180.16 | Glycolysis to Pyruvate | Glucose Transporters (GLUTs) |
| Acetate (SCFA) | C2H4O2 | 60.05 | Conversion to Acetyl-CoA | Monocarboxylate Transporters (MCTs) |
| Propionate (SCFA) | C3H6O2 | 74.08 | Conversion to Propionyl-CoA | Monocarboxylate Transporters (MCTs) |
| Butyrate (SCFA) | C4H8O2 | 88.11 | β-oxidation to Acetyl-CoA | Monocarboxylate Transporters (MCTs) |
Table 2: Summary of In Vivo Administration and Observed Effects
| Substrate | Animal Model | Administration Route | Dosage Range | Key Observed In Vivo Effects |
| Sodium Pyruvate | Rat, Mouse | Intravenous, Intraperitoneal | 40 - 100 mg/kg | Neuroprotective, anti-inflammatory, improved cardiac recovery post-ischemia.[12] |
| Ethyl Pyruvate | Mouse | Intraperitoneal | 40 mg/kg every 6h | Reduced pancreatic injury, systemic inflammation, and MODS in acute pancreatitis models.[13] More protective than pyruvate in oxidative stress.[5] |
| Methyl Pyruvate | Rat (islets) | In vitro | Not Applicable | Preferential mitochondrial metabolism, insulinotropic action.[6] |
| D-Glucose | Mouse, Rat | Oral Gavage, Intravenous | 1-2 g/kg | Primary energy source, used in glucose tolerance tests to assess metabolic health. |
| Short-Chain Fatty Acids | Mouse | Oral Gavage, i.g. | 200 mg/kg | Anti-inflammatory, immunomodulatory, cardiovascular protective effects.[7][14] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in vivo studies. Below are representative protocols for the administration of metabolic substrates to rodents.
Protocol 1: Intravenous (IV) Infusion in Rats
This protocol is suitable for the continuous administration of a metabolic substrate to assess its systemic effects over time.
-
Animal Preparation: Use male Sprague-Dawley rats (225-275 g). House animals individually and allow a recovery period of at least 5 days after surgical implantation of a catheter into the vena cava via the femoral vein.[15]
-
Catheterization: Surgically implant a sterile Silastic catheter into the vena cava. Exteriorize the catheter via a tail cuff for easy access.
-
Infusion Setup: Connect the exteriorized catheter to a fluid swivel and an infusion pump. This allows the animal to move freely within its cage during infusion.[16]
-
Substrate Preparation: Dissolve the metabolic substrate (e.g., Sodium Pyruvate) in sterile physiological saline to the desired concentration.
-
Infusion: Infuse the solution continuously at a rate of 0.5 ml/h.[15] For bolus injections, a maximum volume of 5 ml/kg can be administered.[17]
-
Sample Collection: Collect blood samples at predetermined time points via the catheter or from the tail vein.[18][19][20]
Protocol 2: Oral Gavage in Mice
This protocol is used for the direct administration of a substance into the stomach.
-
Animal and Equipment Selection: Select the appropriate gavage needle size based on the mouse's weight (e.g., 20-22 gauge for an adult mouse).[21][22][23][24]
-
Dosage Calculation: The maximum recommended volume for oral gavage is 10 mL/kg of the animal's body weight.[21][22]
-
Administration:
-
Properly restrain the mouse to immobilize the head and neck.
-
Measure the correct insertion depth from the corner of the mouth to the last rib.
-
Gently insert the gavage needle into the diastema and advance it along the roof of the mouth into the esophagus.
-
-
Post-Procedure Monitoring: Observe the mouse for any signs of distress immediately after the procedure and again within 12-24 hours.[21][23]
Protocol 3: Sample Collection and Metabolite Analysis
-
Blood Collection:
-
Tissue Collection: At the experimental endpoint, euthanize the animal and rapidly dissect the tissues of interest. Immediately freeze the tissues in liquid nitrogen to quench metabolic activity.
-
Metabolite Extraction: Homogenize the frozen tissue and extract metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Metabolite Analysis: Analyze the extracted metabolites using techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify the metabolites of interest.[27][28][29][30]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key metabolic pathways and experimental workflows relevant to the in vivo comparison of these substrates.
Caption: Metabolic fate of pyruvate esters after cellular uptake.
References
- 1. Exogenous Pyruvate in Defense Against Human-Exposure Toxicants: A Review of In Vitro and In Vivo Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrolysis of ester- and amide-type drugs by the purified isoenzymes of nonspecific carboxylesterase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Mitochondrial Pyruvate Carrier and Metabolic Regulation [file.scirp.org]
- 5. Exogenous ethyl pyruvate versus pyruvate during metabolic recovery after oxidative stress in neonatal rat cerebrocortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insulinotropic action of methyl pyruvate: enzymatic and metabolic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Health Benefits and Side Effects of Short-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Mitochondrial Pyruvate Carrier Function in Health and Disease across the Lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. mdpi.com [mdpi.com]
- 12. The protective action of pyruvate on recovery of ischemic rat heart: comparison with other oxidizable substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ethyl pyruvate and analogs as potential treatments for acute pancreatitis: A review of in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Short-chain fatty acid metabolism and multiple effects on cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 18. einsteinmed.edu [einsteinmed.edu]
- 19. Rodent Blood Collection | Research Animal Resources and Compliance | University of Wisconsin-Madison [rarc.wisc.edu]
- 20. idexxbioanalytics.com [idexxbioanalytics.com]
- 21. benchchem.com [benchchem.com]
- 22. iacuc.wsu.edu [iacuc.wsu.edu]
- 23. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 24. animalcare.ubc.ca [animalcare.ubc.ca]
- 25. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 26. neoteryx.com [neoteryx.com]
- 27. Mass spectrometry–based metabolomics, analysis of metabolite-protein interactions, and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Mass Spectrometry in Metabolomics | Silantes [silantes.com]
- 29. Extract Metabolomic Information from Mass Spectrometry Images Using Advanced Data Analysis | Springer Nature Experiments [experiments.springernature.com]
- 30. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
A Comparative Guide to the Cytoprotective Effects of Isopropyl Pyruvate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of isopropyl pyruvate's cytoprotective performance against other alternatives, supported by experimental data. Due to the limited direct research on isopropyl pyruvate, this guide draws upon the extensive data available for its close structural analog, ethyl pyruvate, to infer its likely mechanisms and efficacy. Pyruvate and its ester derivatives are recognized for their significant antioxidant and anti-inflammatory properties, making them promising therapeutic agents in conditions marked by cellular stress and damage.[1][2][3]
Mechanism of Action: A Multi-Faceted Approach to Cytoprotection
Isopropyl pyruvate, like other pyruvate esters, is believed to exert its cytoprotective effects through several key mechanisms. Its increased hydrophobicity compared to sodium pyruvate may allow for more rapid diffusion across cell membranes.[1] The primary mechanisms include:
-
Direct Scavenging of Reactive Oxygen Species (ROS): Pyruvate is an effective scavenger of hydrogen peroxide and other ROS, directly neutralizing these damaging molecules.[2][4] This antioxidant activity is crucial in mitigating oxidative stress-induced cellular injury.[5][6]
-
Mitochondrial Protection: Pyruvate plays a vital role in mitochondrial function by protecting against oxidative stress, maintaining the mitochondrial membrane potential, and ensuring ATP levels.[1][4][5]
-
Anti-inflammatory Effects: Pyruvate esters have been shown to suppress inflammatory signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB) activation.[1][7] This leads to a reduction in the production of pro-inflammatory cytokines like IL-6 and TNF-α.[8]
Comparative Efficacy of Pyruvate Derivatives
While direct quantitative comparisons involving isopropyl pyruvate are scarce, studies on ethyl pyruvate provide valuable insights. Ethyl pyruvate has demonstrated superior protective effects compared to sodium pyruvate in various models of cellular injury. This enhanced efficacy is attributed to its greater stability in aqueous solutions and its ability to more readily enter cells.[1][9]
The following table summarizes the comparative cytoprotective effects of pyruvate and its derivatives based on available literature, primarily focusing on ethyl pyruvate as a proxy for isopropyl pyruvate.
| Feature | Isopropyl Pyruvate (inferred) / Ethyl Pyruvate | Sodium Pyruvate | Other Antioxidants (e.g., N-acetylcysteine) |
| Primary Mechanism | ROS scavenging, anti-inflammatory, mitochondrial protection | ROS scavenging, metabolic support | Primarily ROS scavenging |
| Cell Permeability | High (hydrophobic) | Low (hydrophilic) | Varies by compound |
| Stability in Solution | More stable than pyruvate | Relatively unstable | Varies by compound |
| Anti-inflammatory Activity | Potent inhibitor of NF-κB and cytokine release | Moderate | Varies, some have anti-inflammatory properties |
| Mitochondrial Effects | Protects membrane potential, supports ATP synthesis | Supports metabolism | Indirect effects through ROS reduction |
Experimental Data Highlights
| Experimental Model | Agent | Key Findings | Reference |
| H2O2-induced oxidative stress in neonatal rat cerebrocortical slices | Ethyl Pyruvate (20 mM) vs. Pyruvate (20 mM) | Ethyl pyruvate resulted in better preservation of ATP and N-acetylaspartate. TUNEL-positive (apoptotic) cells were less than half with ethyl pyruvate compared to pyruvate. | [9] |
| H2O2-induced cytotoxicity in human neuroblastoma SK-N-SH cells | Pyruvate (≥ 1 mM) | Completely blocked the cytotoxic effects of 150 μM H2O2. Significantly protective even when administered up to 2 hours after the initial insult. | [5] |
| LPS-induced gut barrier dysfunction and hepatocellular injury in mice | Ethyl Pyruvate vs. Sodium Pyruvate | Both agents ameliorated the damage, but ethyl pyruvate was more efficacious. | [10] |
| Oxidative stress in human fibroblasts and embryonic stem cells | Sodium Pyruvate | Protected against various pro-oxidant agents, demonstrated strong ROS scavenging, and protected mitochondrial membrane potential. In fibroblasts, it prevented NF-κB nuclear translocation. | [11] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Signaling pathway of isopropyl pyruvate's cytoprotective effects.
Caption: General experimental workflow for validating cytoprotective effects.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Objective: To quantify the metabolic activity of cells as an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^5 cells/mL.
-
After cell attachment, expose them to the cytotoxic agent (e.g., H2O2) with or without varying concentrations of isopropyl pyruvate or control compounds.
-
Incubate for the desired period (e.g., 24 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the untreated control group.
-
Measurement of Intracellular ROS (DCF-DA Assay)
-
Objective: To measure the intracellular levels of reactive oxygen species.
-
Procedure:
-
Culture cells in a 96-well plate or on coverslips.
-
Treat the cells with the injurious agent and/or isopropyl pyruvate as described in the cell viability assay.
-
Wash the cells with a buffered saline solution (e.g., PBS).
-
Load the cells with DCF-DA (2',7'-dichlorofluorescin diacetate) solution and incubate in the dark at 37°C for 30-60 minutes.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
NF-κB Activation Assay (Western Blot for Nuclear Translocation)
-
Objective: To determine the activation of the NF-κB pathway by assessing the translocation of the p65 subunit from the cytoplasm to the nucleus.
-
Procedure:
-
Grow cells to a suitable confluency in culture dishes.
-
Treat the cells with an inflammatory stimulus (e.g., LPS) with or without pre-treatment with isopropyl pyruvate.
-
After treatment, harvest the cells and perform cellular fractionation to separate the cytoplasmic and nuclear extracts.
-
Determine the protein concentration of each fraction.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for the p65 subunit of NF-κB.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to detect the protein bands.
-
Analyze the band intensity to quantify the amount of p65 in the cytoplasmic and nuclear fractions. An increase in nuclear p65 indicates NF-κB activation.
-
Conclusion
Based on the extensive evidence from its close analog ethyl pyruvate, isopropyl pyruvate is a promising cytoprotective agent with a multi-modal mechanism of action that includes potent antioxidant and anti-inflammatory activities. Its favorable chemical properties, such as enhanced stability and cell permeability, suggest it may offer advantages over simpler pyruvate salts. Further direct comparative studies are warranted to fully elucidate the quantitative benefits of isopropyl pyruvate in various models of cellular injury and disease. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers to validate and expand upon these findings.
References
- 1. Exogenous Pyruvate in Defense Against Human-Exposure Toxicants: A Review of In Vitro and In Vivo Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biochemical basis for the anti-inflammatory and cytoprotective actions of ethyl pyruvate and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exogenous Pyruvate in Defense Against Human-Exposure Toxicants: A Review of In Vitro and In Vivo Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyruvate Protects Mitochondria from Oxidative Stress in Human Neuroblastoma SK-N-SH Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytoprotection by pyruvate through an anti-oxidative mechanism in cultured rat calvarial osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyruvate is an endogenous anti-inflammatory and anti-oxidant molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyruvate affects inflammatory responses of macrophages during influenza A virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exogenous ethyl pyruvate versus pyruvate during metabolic recovery after oxidative stress in neonatal rat cerebrocortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ethyl pyruvate provides durable protection against inflammation-induced intestinal epithelial barrier dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyruvate antioxidant roles in human fibroblasts and embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Isopropyl 2-Oxopropanoate's Antioxidant Performance Against Industry Standards
For Immediate Release
This guide provides a comprehensive comparison of the antioxidant potential of Isopropyl 2-oxopropanoate against well-established antioxidants: Ascorbic Acid (Vitamin C), α-Tocopherol (Vitamin E), Glutathione (GSH), and Quercetin. This document is intended for researchers, scientists, and professionals in the field of drug development and antioxidant research.
Quantitative Comparison of Antioxidant Activity
The following table summarizes the median inhibitory concentration (IC50) and Trolox Equivalent Antioxidant Capacity (TEAC) values for the benchmark antioxidants from two common in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. Lower IC50 values indicate higher antioxidant activity. Higher TEAC values represent greater antioxidant capacity relative to the standard, Trolox.
| Antioxidant | Assay | IC50 (µM) | TEAC Value |
| Ethyl Pyruvate (proxy for this compound) | Superoxide Scavenging (Chemiluminescence) | 19.7 ± 2.0 | Not Applicable |
| Hydroxyl Radical Scavenging (Deoxyribose degradation) | 116,100 ± 6,200 | Not Applicable | |
| Ascorbic Acid (Vitamin C) | DPPH | 25 - 50 | 1.5 - 2.0 |
| ABTS | 50 - 100 | 1.0 - 1.2 | |
| α-Tocopherol (Vitamin E) | DPPH | 40 - 80 | 0.5 - 1.0 |
| ABTS | 30 - 60 | 0.9 - 1.1 | |
| Glutathione (GSH) | DPPH | 100 - 200 | Not Commonly Reported |
| ABTS | 80 - 150 | 0.6 - 0.9 | |
| Quercetin | DPPH | 5 - 15 | 2.5 - 4.5 |
| ABTS | 10 - 25 | 2.0 - 3.5 |
Note: The IC50 and TEAC values for benchmark antioxidants are compiled from a range of studies and can vary based on specific experimental conditions. The data for ethyl pyruvate is from non-standard assays and is provided for qualitative comparison.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms and methodologies involved in antioxidant research, the following diagrams illustrate a key cellular antioxidant signaling pathway and a general experimental workflow for comparative antioxidant analysis.
Experimental Protocols
Detailed methodologies for key antioxidant assays are provided below to facilitate the replication and validation of findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[1] The reduction of the DPPH radical results in a color change from violet to yellow, which is measured spectrophotometrically.[1]
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.
-
-
Sample Preparation:
-
Dissolve this compound and benchmark antioxidants in a suitable solvent (e.g., methanol) to prepare stock solutions.
-
Perform serial dilutions to obtain a range of concentrations for testing.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each sample dilution to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[2]
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.[2]
-
-
Data Analysis:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance at 734 nm.[3]
Methodology:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
To generate the ABTS•+ radical, mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.[3]
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm before use.
-
-
Sample Preparation:
-
Prepare stock solutions and serial dilutions of this compound and benchmark antioxidants as described for the DPPH assay.
-
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of each sample dilution to the wells.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition as in the DPPH assay.
-
The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the percentage of inhibition of the sample to that of a Trolox standard curve.
-
Cellular Antioxidant Activity (CAA) Assay
Principle: This assay provides a more biologically relevant measure of antioxidant activity by quantifying the ability of a compound to prevent the formation of the fluorescent compound 2',7'-dichlorofluorescein (DCF) from its non-fluorescent precursor 2',7'-dichlorodihydrofluorescein (DCFH) within live cells.[4]
Methodology:
-
Cell Culture:
-
Culture human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom microplate until they reach confluence.
-
-
Assay Procedure:
-
Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS).
-
Incubate the cells with a solution containing 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is taken up by the cells and deacetylated to DCFH.
-
After an incubation period, wash the cells to remove excess DCFH-DA.
-
Treat the cells with various concentrations of this compound or benchmark antioxidants.
-
Induce oxidative stress by adding a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
-
Measurement:
-
Immediately begin measuring the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at regular intervals for a specified period (e.g., 1 hour) using a fluorescence microplate reader.
-
-
Data Analysis:
-
The antioxidant capacity is determined by calculating the area under the fluorescence curve.
-
The results are often expressed as quercetin equivalents (QE), where the antioxidant activity of the test compound is compared to that of quercetin, a standard flavonoid antioxidant.
-
References
- 1. gosset.ai [gosset.ai]
- 2. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant response elements: Discovery, classes, regulation and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Isopropyl 2-oxopropanoate
This guide is intended for researchers, scientists, and drug development professionals, providing immediate and essential safety and logistical information for the handling and disposal of Isopropyl 2-oxopropanoate.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound should be handled as a flammable liquid that can cause serious eye irritation and may cause drowsiness or dizziness.[1][2] Proper personal protective equipment is the primary defense against exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles.[3] | Protects against splashes and vapors that can cause serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact and potential irritation. |
| Skin and Body Protection | Laboratory coat, long-sleeved shirt, and pants.[3] | Minimizes skin exposure to accidental spills. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required if ventilation is inadequate or for large spills.[3] | Prevents inhalation of vapors which may cause respiratory irritation, drowsiness, or dizziness.[1][2] |
II. First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
Table 2: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[1][4] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention.[1] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention or call a poison control center.[5] |
III. Operational Plan for Safe Handling
A systematic approach to handling ensures minimal risk.
Step 1: Preparation
-
Ensure a well-ventilated work area, such as a chemical fume hood.[3]
-
Verify that an emergency eyewash station and safety shower are readily accessible.[3]
-
Assemble all necessary PPE as outlined in Table 1.
-
Keep a spill kit with non-combustible absorbent material (e.g., sand, vermiculite) nearby.[6]
Step 2: Handling
-
Ground and bond containers when transferring the substance to prevent static discharge.[1][3]
-
Avoid breathing vapors.[7]
-
Wash hands thoroughly after handling.[7]
Step 3: Storage
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][3]
-
Store away from incompatible materials such as strong oxidizing agents.[1]
IV. Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
Step 1: Waste Collection
-
Collect waste this compound in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
Step 2: Spill Management
-
In case of a small spill, contain the spill with a non-combustible absorbent material.[6]
-
Use non-sparking tools to clean up the spill.[6]
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[6]
-
Clean the spill area thoroughly with soap and water.
-
For large spills, evacuate the area and contact your institution's environmental health and safety department immediately.
Step 3: Final Disposal
-
Dispose of waste this compound as hazardous waste.
-
Engage a licensed hazardous waste disposal service for pickup and disposal.[6]
-
Maintain detailed records of waste generation and disposal.[6]
V. Process Flow Diagram
The following diagram illustrates the key decision points and actions for the safe handling and disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
